1,3-Bis(4-hydroxyphenyl)thiourea
Description
The exact mass of the compound N,N'-bis(4-hydroxyphenyl)thiourea is 260.06194880 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(4-hydroxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-11-5-1-9(2-6-11)14-13(18)15-10-3-7-12(17)8-4-10/h1-8,16-17H,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMYTLVQRRPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355546 | |
| Record name | 1,3-bis(4-hydroxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1473-33-2 | |
| Record name | 1,3-bis(4-hydroxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,3-Bis(4-hydroxyphenyl)thiourea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Synthesis Route
The most common and accessible method for the synthesis of symmetrical diaryl thioureas involves the reaction of an aromatic amine with carbon disulfide. This approach is generally preferred over the use of the highly toxic and moisture-sensitive thiophosgene.
Reaction Scheme:
This reaction typically proceeds by the nucleophilic attack of the amino group of 4-aminophenol on the carbon atom of carbon disulfide, followed by the elimination of hydrogen sulfide. The reaction is often carried out in a suitable solvent and may be facilitated by a base or a coupling agent.
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol for the synthesis of symmetrical diaryl thioureas using carbon disulfide, adapted for the specific synthesis of 1,3-Bis(4-hydroxyphenyl)thiourea. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and purification method) may be necessary to achieve optimal yields and purity.
Materials:
-
4-Aminophenol
-
Carbon Disulfide (CS₂)
-
Ethanol (or another suitable solvent like DMF)
-
Pyridine (or another base, optional)
-
Hydrochloric Acid (for workup)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (2.0 equivalents) in a suitable solvent such as ethanol.
-
To this solution, add carbon disulfide (1.0 equivalent) dropwise at room temperature with vigorous stirring. A catalytic amount of a base like pyridine can be added to facilitate the reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water or acidic water (dilute HCl) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any unreacted starting materials and salts.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).
-
Dry the purified product under vacuum to obtain the final compound.
Data Presentation
As specific experimental data for this compound is not available, the following table provides a template for the characterization data that should be collected for this compound.
| Property | Expected Data |
| Physical Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | To be determined experimentally |
| Yield (%) | To be determined experimentally |
| ¹H NMR | Peaks corresponding to aromatic protons and N-H and O-H protons |
| ¹³C NMR | Peaks corresponding to aromatic carbons and the thiocarbonyl carbon |
| IR (cm⁻¹) | Characteristic peaks for N-H, O-H, C=S, and aromatic C-H stretching |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound |
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity Pathway
Thiourea derivatives have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. While the specific mechanism of action for this compound is not documented, a hypothetical pathway illustrating a potential cytotoxic mechanism is presented below. This is a generalized representation and requires experimental validation for this specific compound.
Caption: Hypothetical pathway for potential cytotoxic activity.
Disclaimer: The information provided in this technical guide is for informational purposes only and is intended for use by qualified professionals. The synthesis of this compound should be carried out in a well-equipped laboratory with appropriate safety precautions. The biological activities and pathways described are general and may not be applicable to this specific compound without experimental verification.
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Bis(4-hydroxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Bis(4-hydroxyphenyl)thiourea. It includes a summary of its chemical characteristics, detailed experimental protocols for their determination, and visualizations of key experimental workflows relevant to its synthesis and characterization.
Core Physicochemical Properties
This compound is an organic compound belonging to the thiourea class, which are characterized by the presence of a C=S group flanked by two nitrogen atoms. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[1][2] The properties of thioureas differ significantly from their urea analogs, primarily due to the replacement of the carbonyl oxygen with a sulfur atom.[3]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1473-33-2 | [4] |
| Molecular Formula | C₁₃H₁₂N₂O₂S | Calculated |
| Molecular Weight | 260.31 g/mol | Calculated |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a crucial physical property used to identify a compound and assess its purity.[5] A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[6][7]
Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[6]
-
Initial Determination: A rapid heating rate is used to get an approximate melting temperature.
-
Accurate Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.[7]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5][9]
Solubility Determination
Solubility provides insight into the structural features of a substance, such as polarity and the presence of functional groups, which is fundamental for crystallization, extraction, and chromatography.[10]
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents is used to classify the compound. Standard solvents include water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[11][12]
-
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[11]
-
Stir or shake the mixture continuously for 60 seconds.[10]
-
Observe if the compound dissolves completely (soluble), partially, or not at all (insoluble).
-
-
Interpretation:
-
Water: Solubility indicates the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus paper; an acidic pH may indicate a carboxylic acid or phenol, while a basic pH suggests an amine.[12][13]
-
5% NaOH: Solubility in base but not in water suggests an acidic functional group, such as a phenol.[12]
-
5% NaHCO₃: Solubility in this weak base indicates a relatively strong acid, like a carboxylic acid. Phenols are generally not acidic enough to dissolve.[11]
-
5% HCl: Solubility in acid suggests a basic functional group, most commonly an amine.[13]
-
Conc. H₂SO₄: Solubility (often with a color change) in cold, concentrated sulfuric acid suggests the presence of a functional group containing nitrogen, oxygen, or a site of unsaturation (alkene, alkyne, aromatic ring).[12]
-
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the pKa values of the phenolic hydroxyl groups are of primary interest.
Methodology: Potentiometric Titration
Potentiometric titration is a highly precise technique for determining pKa values.[14]
-
Sample Preparation: A precise amount of the pure compound is dissolved in a suitable solvent. For sparingly soluble compounds, aqueous-organic solvent mixtures (e.g., methanol-water) may be used.[14] A solution of at least 10⁻⁴ M is typically required.[14]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., carbonate-free NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.[14][15]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point is identified as the inflection point of the curve where the slope is greatest.[14]
Alternative Methodology: UV-Vis Spectrophotometry
This method is suitable for compounds with a UV-active chromophore near the ionizable group and can be used with lower concentrations.[14]
-
Sample Preparation: A series of solutions of the compound are prepared in buffers of known pH values spanning the expected pKa range.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The pKa is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH. This requires that the protonated and deprotonated forms of the molecule have distinct spectra.[14][15]
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.
Caption: General synthesis workflow for this compound.
Caption: Logical workflow for solubility-based classification of an organic compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS#:1473-33-2 | Chemsrc [chemsrc.com]
- 5. pennwest.edu [pennwest.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. chem.ws [chem.ws]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. scribd.com [scribd.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. m.youtube.com [m.youtube.com]
1,3-Bis(4-hydroxyphenyl)thiourea CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Bis(4-hydroxyphenyl)thiourea, a symmetrical diaryl thiourea derivative with significant potential in various scientific domains. This document outlines its chemical and physical properties, synthesis protocols, and explores its potential biological activities, including its role as an enzyme inhibitor and antioxidant.
Core Compound Information
CAS Number: 1473-33-2[1]
Molecular Formula: C₁₃H₁₂N₂O₂S
Molecular Weight: 260.32 g/mol
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties of related thiourea derivatives can provide valuable insights.
| Property | Value | Source |
| Physical State | Expected to be a solid at room temperature. | General Knowledge |
| Melting Point | Data not available. | |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. | General Knowledge |
| Appearance | Likely a white or off-white powder. | General Knowledge |
Synthesis of this compound
The synthesis of symmetrical diaryl thioureas can be achieved through several established methods. The most common approach involves the reaction of an aromatic amine with a thiocarbonyl source.
Experimental Protocol: Synthesis from 4-Aminophenol and Carbon Disulfide
This protocol is a general method adapted for the synthesis of this compound.
Materials:
-
4-Aminophenol
-
Carbon Disulfide (CS₂)
-
Ethanol
-
Pyridine (as a catalyst, optional)
-
Hydrochloric acid (for workup)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (2 equivalents) in ethanol.
-
Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1 equivalent) dropwise at room temperature. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Purification: The crude product is collected by filtration, washed with cold ethanol and water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Applications
Thiourea derivatives are a class of compounds known for a wide range of biological activities, making them attractive scaffolds for drug discovery.[2] While specific studies on this compound are not extensively documented, the structural features suggest potential in several areas.
Enzyme Inhibition: Tyrosinase Inhibition
The presence of phenolic hydroxyl groups in this compound makes it a potential candidate for tyrosinase inhibition. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Diarylthiourea derivatives have been shown to be potent tyrosinase inhibitors.[3][4][5][6][7]
Proposed Mechanism of Tyrosinase Inhibition:
The thiourea moiety can chelate the copper ions in the active site of tyrosinase, while the phenolic groups can mimic the substrate, L-tyrosine, leading to competitive inhibition.
Caption: Proposed mechanism of tyrosinase inhibition by this compound.
Anticancer Activity
Diarylthiourea derivatives have demonstrated significant potential as anticancer agents.[8][9][10][11] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[11] The cytotoxic effects of some diarylthiourea derivatives have been shown to be selective for cancer cells over normal cells.
Potential Anticancer Mechanisms:
-
Induction of Apoptosis: Activation of caspase cascades leading to programmed cell death.[11]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[11]
-
Inhibition of Signaling Pathways: Interference with pathways such as Raf/MEK/ERK, which are often dysregulated in cancer.[12]
Antioxidant Activity
The phenolic hydroxyl groups in this compound suggest that it may possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which can help to mitigate oxidative stress implicated in various diseases. Several studies have highlighted the antioxidant potential of thiourea derivatives.[13][14][15]
Experimental Protocol: DPPH Radical Scavenging Assay (General)
This protocol provides a general method for assessing the antioxidant activity of a compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compound and ascorbic acid in methanol. Prepare a stock solution of DPPH in methanol.
-
Assay: In a 96-well plate, add different concentrations of the test compound to the wells. Add a fixed volume of the DPPH solution to each well. A control well should contain only the solvent and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Data on Related Compounds
| Compound | Biological Activity | IC₅₀ Value | Source |
| 1,3-Bis(3,4-dichlorophenyl)thiourea | Antioxidant (ABTS) | 52 µg/mL | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cytotoxicity (SW620 cells) | 1.5 µM | [6] |
| Indole-thiourea derivative (4b) | Tyrosinase Inhibition | 5.9 µM | [7] |
Conclusion
This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. Its structural features suggest a strong potential for various biological activities, particularly as an enzyme inhibitor and an anticancer agent. The synthetic routes are well-established, allowing for its preparation and further derivatization. While further research is needed to fully elucidate its specific biological profile and quantitative activity, this guide provides a solid foundation for future investigations into this promising molecule.
References
- 1. 1,3-Bis(4-hydroxyphenyl)urea | C13H12N2O3 | CID 253782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiourea [webbook.nist.gov]
- 3. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Symmetrically Substituted Thioureas: A Comprehensive Technical Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Symmetrically substituted thioureas, characterized by a central thiocarbonyl group flanked by two identical nitrogen-containing substituents, represent a versatile class of compounds with a broad spectrum of biological activities. Their relative ease of synthesis and the modular nature of their structure have made them attractive scaffolds in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the significant biological activities of these compounds, focusing on their anticancer, antimicrobial, and antiviral properties. The content herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
Thiourea and its derivatives have garnered considerable attention for their diverse therapeutic potential, which is attributed to the presence of the C=S and N-H functional groups that can act as both hydrogen bond acceptors and donors, facilitating interactions with various biological targets.[1] This guide will delve into the specific activities, mechanisms of action, and the structure-activity relationships that govern the efficacy of symmetrically substituted thioureas.
Anticancer Activity
Symmetrically substituted thioureas have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
One of the primary targets identified for the anticancer activity of certain thiourea derivatives is the RAS signaling pathway. The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cell growth and differentiation, and mutations in RAS genes are among the most common drivers of human cancers.[2] Activated RAS proteins trigger downstream signaling cascades, most notably the RAF-MEK-ERK pathway, which promotes cell proliferation and survival.[2] Symmetrically substituted thioureas have been shown to interfere with this pathway, potentially by binding to RAS proteins and preventing their interaction with downstream effectors.[1][3][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative symmetrically substituted thiourea derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | A549 (Lung) | 15.2 | [1] |
| 2 | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 | [1] |
| 3 | 4-Methoxyphenyl | HCT116 (Colon) | 12.1 | [1] |
| 4 | 2,4-Dichlorophenyl | PC-3 (Prostate) | 5.7 | [1] |
| 5 | 4-Nitrophenyl | K562 (Leukemia) | 9.8 | [1] |
| 6 | Naphthyl | HepG2 (Liver) | 7.3 | [1] |
Signaling Pathway: Inhibition of the RAS-RAF-MEK-ERK Cascade
The diagram below illustrates the proposed mechanism of action for symmetrically substituted thioureas in inhibiting the RAS-mediated signaling pathway.
References
Potential Therapeutic Targets of 1,3-Bis(4-hydroxyphenyl)thiourea: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(4-hydroxyphenyl)thiourea is a symmetrical diarylthiourea derivative with significant potential for therapeutic applications. While direct research on this specific molecule is limited, the broader class of thiourea derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. This whitepaper consolidates the available data on related thiourea compounds and presents a comprehensive overview of the potential therapeutic targets of this compound. Particular attention is given to the anti-inflammatory and anticancer pathways, drawing parallels from structurally similar compounds. This document aims to serve as a foundational guide for researchers and professionals in the field of drug discovery and development, providing detailed experimental methodologies, quantitative data from related compounds, and visualizations of key signaling pathways to stimulate further investigation into this promising molecule.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea, an organosulfur compound, and its derivatives represent a versatile class of molecules with a broad range of biological activities. The presence of nitrogen and sulfur atoms allows for diverse chemical modifications, leading to compounds with tailored pharmacological profiles.[1][2] Research has consistently shown that thiourea derivatives possess significant potential as antibacterial, antioxidant, anticancer, and anti-inflammatory agents.[1] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in disease pathogenesis.
In the context of cancer, thiourea derivatives have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis by targeting critical molecular pathways.[3] These pathways include the activation of caspases, modulation of Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB), and regulation of Vascular Endothelial Growth Factor (VEGF) secretion.[3] Furthermore, the antioxidant properties of certain thiourea derivatives contribute to their potential therapeutic effects by mitigating oxidative stress, a key factor in the pathophysiology of numerous diseases.
Potential Therapeutic Targets
Based on the activities of structurally related compounds, the primary therapeutic avenues for this compound are likely in the realms of anti-inflammatory and anticancer applications.
Anti-inflammatory Activity
A study on RAW 264.7 macrophage cells demonstrated that 1,3-bis(p-hydroxyphenyl)urea significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator.[4] Furthermore, it downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The compound also reduces the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade.[4] A critical aspect of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[4]
Given the structural similarity, it is highly probable that this compound shares these anti-inflammatory properties and targets.
Caption: Proposed anti-inflammatory mechanism of this compound.
Anticancer Activity
Numerous thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The anticancer potential of these compounds is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Potential anticancer mechanisms for this compound, extrapolated from related compounds, include:
-
Induction of Apoptosis: Many thiourea derivatives have been shown to trigger programmed cell death in cancer cells through the activation of caspases, a family of proteases essential for apoptosis.
-
Inhibition of NF-κB Pathway: As in inflammation, the NF-κB pathway is also a crucial player in cancer development and progression. Its inhibition can lead to decreased cancer cell survival and proliferation.
-
Modulation of Reactive Oxygen Species (ROS): Some thiourea derivatives can alter the levels of ROS in cancer cells, leading to oxidative stress and subsequent cell death.[3]
-
Inhibition of Angiogenesis: By suppressing the secretion of pro-angiogenic factors like VEGF, thiourea derivatives can potentially inhibit the formation of new blood vessels that supply tumors.[3]
Quantitative Data from Related Thiourea Derivatives
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the cytotoxic activities of other relevant thiourea derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of the target compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 9.0 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Leukemia) | 6.3 | [6] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [6] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of thiourea derivatives. These protocols can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., SW480, SW620, PC3, K-562) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thiourea derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To measure the effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the thiourea derivative for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To determine the effect of the compound on the expression and activation of proteins in the NF-κB signaling pathway.
Protocol:
-
Culture and treat cells as described for the NO production assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IKK, IκBα, p-p65, and p65 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
Conclusion and Future Directions
This compound is a promising candidate for further investigation as a therapeutic agent, particularly for inflammatory diseases and cancer. The strong anti-inflammatory and potential anticancer activities of its structural analogs and the broader class of thiourea derivatives provide a solid rationale for its development.
Future research should focus on:
-
Synthesis and in vitro evaluation: The synthesis of this compound and its comprehensive in vitro testing against a panel of cancer cell lines and in inflammatory models is a critical next step.
-
Mechanism of action studies: Detailed molecular studies are required to elucidate the precise mechanisms by which this compound exerts its biological effects, including the identification of its direct molecular targets.
-
In vivo efficacy and safety: Preclinical studies in animal models of inflammation and cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
The information presented in this whitepaper provides a roadmap for the systematic investigation of this compound, a molecule with the potential to be developed into a novel therapeutic for significant unmet medical needs.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea [ouci.dntb.gov.ua]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Initial Toxicity Screening of 1,3-Bis(4-hydroxyphenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the available toxicological data for 1,3-Bis(4-hydroxyphenyl)thiourea and its close structural analog, 1,3-bis(p-hydroxyphenyl)urea. To date, no dedicated initial toxicity screening studies have been published for this compound. The data presented herein for the urea analog serves as a surrogate to provide a preliminary toxicological profile.
Executive Summary
This technical guide provides an overview of the initial toxicity profile of this compound, drawing primarily from data on its urea analog, 1,3-bis(p-hydroxyphenyl)urea, due to the absence of direct studies on the thiourea compound. The available data suggests a low acute toxicity profile for the urea analog. This guide also explores the potential mechanisms of toxicity for thiourea derivatives, including genotoxicity and cytotoxicity, to provide a comprehensive initial assessment for research and drug development purposes.
Acute Toxicity Assessment of 1,3-bis(p-hydroxyphenyl)urea
An acute oral toxicity study on 1,3-bis(p-hydroxyphenyl)urea was conducted in female rats following OECD guidelines. The study found no mortality or significant signs of toxicity at doses up to 5000 mg/kg body weight, suggesting a low acute toxicity profile for this compound.[1][2]
Table 1: Acute Oral Toxicity of 1,3-bis(p-hydroxyphenyl)urea in Rats [1]
| Dose (mg/kg BW) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 2000 | 5 | 0/5 | No significant signs observed |
| 5000 | 5 | 0/5 | No significant signs observed |
Table 2: Body Weight Changes in Rats Following Acute Oral Administration of 1,3-bis(p-hydroxyphenyl)urea
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) |
| Control (CMC Na 0.5%) | 150.2 ± 5.3 | 165.4 ± 6.1 | 180.1 ± 7.2 |
| 2000 mg/kg | 151.5 ± 4.8 | 166.8 ± 5.5 | 181.3 ± 6.9 |
| 5000 mg/kg | 150.9 ± 5.1 | 165.9 ± 6.3 | 180.8 ± 7.5 |
| Data are presented as mean ± SD. No significant differences were observed between the treatment groups and the control group. |
Macroscopic and Microscopic Examination: At the end of the 14-day observation period, macroscopic examination of the organs of the rats treated with 1,3-bis(p-hydroxyphenyl)urea at doses of 2000 and 5000 mg/kg BW did not reveal any significant abnormalities in the heart, lungs, liver, kidneys, or spleen. Microscopic examination of these organs also showed no signs of toxicity when compared to the control group.
Potential Genotoxicity of Thiourea Derivatives
While no specific genotoxicity data exists for this compound, studies on thiourea (TU) itself indicate a potential for genotoxicity. The mechanism is believed to involve the formation of oxidized products.[3] S-oxygenation of thiourea can lead to the formation of formamidine sulfinate (FASA), which has been shown to be genotoxic in cultured mammalian cells.[3] This suggests that the thiourea moiety in this compound could potentially undergo similar bioactivation.
Potential Cytotoxicity of Diaryl Thiourea Derivatives
Various 1,3-disubstituted thiourea derivatives have been investigated for their cytotoxic effects, primarily in the context of anticancer research. These studies indicate that diaryl thiourea compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines.[4][5] The cytotoxic mechanisms may involve the activation of caspases, a decrease in NF-κB activation, and the suppression of vascular endothelial growth factor (VEGF) secretion.[5]
Experimental Protocols
The following protocols are adapted from the study on 1,3-bis(p-hydroxyphenyl)urea and can serve as a basis for designing initial toxicity studies for this compound.[1]
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
-
Test Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), approximately 8-12 weeks old.
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum.
-
Acclimatization: A minimum of 5 days of acclimatization to the laboratory conditions before the study begins.
-
Grouping and Dosing:
-
A control group receives the vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC Na).
-
Test groups receive a single oral dose of the test substance. Based on the data for the urea analog, starting doses of 2000 mg/kg and 5000 mg/kg can be considered. The substance is typically administered via oral gavage.
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Observations are made continuously for the first 4 hours after dosing and then daily for 14 days.
-
Body weights are recorded on Day 0 (before dosing), Day 7, and Day 14.
-
-
Pathology: At the end of the 14-day observation period, all animals are euthanized, and a gross necropsy is performed. Organs such as the liver, kidneys, heart, lungs, and spleen are examined macroscopically. For a more detailed analysis, these organs can be collected, weighed, and preserved for histopathological examination.
Visualizations
Proposed Genotoxicity Pathway of Thiourea
Caption: Proposed metabolic activation of thiourea leading to genotoxicity.
Experimental Workflow for Acute Oral Toxicity
Caption: Workflow for an acute oral toxicity study.
Potential Cellular Effects of Diaryl Thiourea Derivatives
Caption: Potential signaling pathways affected by diaryl thiourea derivatives.
Conclusion and Future Directions
The initial toxicological assessment, based on data from the structurally similar 1,3-bis(p-hydroxyphenyl)urea, suggests that this compound is likely to have a low acute oral toxicity. However, the potential for genotoxicity and cytotoxicity, as indicated by studies on other thiourea derivatives, warrants further investigation.
For a comprehensive understanding of the safety profile of this compound, the following studies are recommended:
-
Acute Oral Toxicity: A formal study following OECD guidelines to confirm the LD50 and identify any acute toxic effects.
-
Genotoxicity: A battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus test) to assess the mutagenic and clastogenic potential.
-
In Vitro Cytotoxicity: Evaluation of cytotoxicity in relevant cell lines to determine the IC50 values and elucidate the mechanisms of cell death.
-
Repeated Dose Toxicity: A 28-day or 90-day repeated dose toxicity study to identify potential target organs and assess the effects of long-term exposure.
The insights from these studies will be crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea [ouci.dntb.gov.ua]
- 3. S-oxygenation of thiourea results in the formation of genotoxic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1,3-Bis(4-hydroxyphenyl)thiourea as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives are a well-established class of compounds known for their diverse biological activities, including the inhibition of various enzymes. The core thiourea scaffold (S=C(NH2)2) serves as a versatile template for the design of potent and selective enzyme inhibitors. This document provides an overview of the potential application of 1,3-Bis(4-hydroxyphenyl)thiourea as an enzyme inhibitor, based on the activity of structurally related compounds. While direct inhibitory data for this compound is not extensively available in the current literature, the presence of the bis-aryl thiourea moiety suggests potential activity against enzymes such as tyrosinase and urease. These application notes summarize the known inhibitory activities of related compounds and provide detailed protocols for researchers to evaluate the efficacy of this compound.
Potential Enzyme Targets and Mechanism of Action
Based on studies of analogous bis-aryl thiourea derivatives, this compound may exhibit inhibitory effects on the following enzymes:
-
Tyrosinase: A key enzyme in melanin biosynthesis, tyrosinase catalyzes the oxidation of phenols.[1] Thiourea-containing compounds are known to inhibit tyrosinase, often through a non-competitive mechanism where the thiourea moiety interacts with the copper ions in the enzyme's active site.[2][3] The presence of phenolic hydroxyl groups in this compound could also contribute to its interaction with the enzyme.
-
Urease: This enzyme catalyzes the hydrolysis of urea to ammonia and carbon dioxide and is a virulence factor in some pathogenic bacteria.[4] Thiourea derivatives can act as substrate-like inhibitors of urease.[5] The inhibition mechanism is believed to involve the interaction of the thiocarbonyl group with the nickel ions in the urease active site.[6]
Data Presentation: Inhibitory Activity of Related Bis-Aryl Thiourea Derivatives
The following table summarizes the inhibitory activities of various bis-aryl thiourea derivatives against tyrosinase and urease, providing a basis for hypothesizing the potential activity of this compound.
| Compound Name | Target Enzyme | IC50 / Ki Value | Reference |
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | Urease | IC50: 1.55 ± 0.0288 µM | [7][8][9] |
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide | Urease | IC50: 1.66 ± 0.0179 µM | [7] |
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide | Urease | IC50: 1.69 ± 0.0162 µM | [7] |
| A bis-thiourea derivative with chlorine substituents (Compound 4 in study) | Tyrosinase | Outperformed kojic acid (standard) | [10][11] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant Activity (ABTS radical scavenging) | IC50: 52 µg/mL | [12] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant Activity (DPPH assay) | IC50: 45 µg/mL | [12] |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory potential of this compound against tyrosinase and urease.
Protocol 1: Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of test concentrations.
-
Prepare a stock solution of kojic acid in DMSO for use as a positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO as a negative control, and kojic acid as a positive control) to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Protocol 2: Urease Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on urease activity.
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
This compound
-
Thiourea (positive control)
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of test concentrations.
-
Prepare a stock solution of thiourea in DMSO for use as a positive control.
-
Prepare the phenol-nitroprusside and alkaline hypochlorite reagents for ammonia detection.
-
-
Assay Protocol:
-
In a 96-well plate, add 10 µL of the test compound solution (or DMSO as a negative control, and thiourea as a positive control) to each well.
-
Add 10 µL of the urease solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of the urea solution to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 70 µL of the phenol-nitroprusside reagent and 110 µL of the alkaline hypochlorite reagent to each well.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
The amount of ammonia produced is proportional to the absorbance.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: General workflow for in vitro enzyme inhibition assays.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application of 1,3-Disubstituted Thiourea Derivatives in Cancer Cell Line Studies
A focus on promising analogs in the absence of specific data for 1,3-Bis(4-hydroxyphenyl)thiourea
Initial research indicates a lack of specific published studies on the application of this compound in cancer cell line investigations. However, a significant body of research exists for structurally related 1,3-disubstituted thiourea derivatives, demonstrating their potential as anticancer agents. This document provides a comprehensive overview of the application of these related compounds in cancer cell line studies, including their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction to 1,3-Disubstituted Thioureas as Anticancer Agents
Thiourea derivatives have emerged as a promising class of compounds in cancer research due to their structural diversity and broad spectrum of biological activities.[1] The 1,3-disubstituted thiourea scaffold, in particular, has been the subject of extensive investigation, with numerous studies highlighting its potent cytotoxic effects against various cancer cell lines.[1][2] These compounds often exert their anticancer effects by inducing apoptosis, modulating key signaling pathways involved in cell proliferation and survival, and inhibiting enzymes crucial for cancer progression.[1][3]
Mechanism of Action
The anticancer activity of 1,3-disubstituted thiourea derivatives is often multifactorial, involving the modulation of several key cellular processes:
-
Induction of Apoptosis: A primary mechanism by which these compounds induce cancer cell death is through the activation of the apoptotic cascade. Studies have shown that treatment with various 1,3-disubstituted thioureas leads to an increase in the expression of pro-apoptotic proteins and the activation of caspases, which are key executioners of apoptosis.[1][3]
-
Cell Cycle Arrest: Some thiourea derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cells from proliferating.[1]
-
Inhibition of Signaling Pathways: These compounds can interfere with critical signaling pathways that are often dysregulated in cancer, such as the NF-κB and K-Ras pathways.[2][3] By inhibiting these pathways, they can suppress tumor growth and survival.
-
Enzyme Inhibition: Certain thiourea derivatives have been found to inhibit the activity of enzymes that play a crucial role in cancer development and progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR2) and histone deacetylases (HDACs).[2][4]
Quantitative Data Summary
The cytotoxic effects of various 1,3-disubstituted thiourea derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for several representative 1,3-disubstituted thiourea derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | [2] |
| SW620 (Colon) | 1.5 | [2] | |
| K562 (Leukemia) | 6.3 | [2] | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [5] |
| N,N'-diphenylthiourea derivative | MCF-7 (Breast) | 338.33 ± 1.52 | [1] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | 2.2 - 5.5 | [5] |
| 1-Aryl-3-(pyridin-2-yl) substituted thiourea derivative | MCF-7 (Breast) | 1.3 | [5] |
| SkBR3 (Breast) | 0.7 | [5] | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | |
| HepG2 (Liver) | 1.74 | ||
| MCF-7 (Breast) | 7.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of 1,3-disubstituted thiourea derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate overnight at 37°C.[1]
-
Compound Treatment: Expose the cells to various concentrations of the thiourea derivative (e.g., 50 to 1000 µM) for 24 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using propidium iodide (PI).
Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the thiourea derivative for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of thiourea derivatives on signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Caspase-3, NF-κB).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the application of 1,3-disubstituted thiourea derivatives in cancer research.
Figure 1: General mechanisms of anticancer action for 1,3-disubstituted thiourea derivatives.
Figure 2: Experimental workflow for a typical MTT cell viability assay.
Figure 3: Simplified signaling pathways affected by some 1,3-disubstituted thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Antioxidant Assays of 1,3-Bis(4-hydroxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-hydroxyphenyl)thiourea is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant, antibacterial, antiviral, and anticancer properties. The antioxidant potential of these compounds is attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
These application notes provide a comprehensive guide for researchers to perform common antioxidant assays—DPPH, ABTS, and FRAP—to evaluate the antioxidant capacity of this compound. Detailed experimental protocols, data presentation guidelines, and diagrammatic representations of workflows are included to facilitate accurate and reproducible research.
Mechanism of Antioxidant Action
The antioxidant activity of thiourea derivatives, including this compound, is primarily attributed to the presence of the thiourea moiety (-NH-C(S)-NH-) and the hydroxyl (-OH) groups on the phenyl rings. The proposed mechanisms of action include:
-
Hydrogen Atom Transfer (HAT): The N-H and O-H protons can be donated to free radicals, thereby neutralizing them. The resulting radical on the thiourea derivative is stabilized by resonance.
-
Single Electron Transfer (SET): The compound can donate an electron to a free radical, forming a radical cation.
Theoretical studies suggest that for many thiourea derivatives, the HAT mechanism is the more favorable pathway for scavenging free radicals.[1]
Data Presentation
Table 1: DPPH Radical Scavenging Activity of Structurally Related Thiourea Derivatives
| Compound | IC50 (mM) | Reference |
| 1,3-Diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | [1] |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | [1] |
Table 2: ABTS Radical Cation Scavenging Activity of Structurally Related Thiourea Derivatives
| Compound | IC50 (mM) | Reference |
| 1,3-Diphenyl-2-thiourea (DPTU) | 0.044 ± 0.001 | [1] |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 2.400 ± 0.021 | [1] |
Experimental Protocols
The following are detailed protocols for performing the DPPH, ABTS, and FRAP antioxidant assays with this compound.
Synthesis of this compound (Proposed Method)
While a specific detailed protocol for the synthesis of this compound was not found in the searched literature, a general and plausible method based on the reaction of an isothiocyanate with an amine can be proposed. A common route for synthesizing symmetrical thioureas involves the reaction of an amine with carbon disulfide.
Materials:
-
4-Aminophenol
-
Carbon disulfide (CS₂)
-
Ethanol
-
Pyridine (as a catalyst, optional)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2 molar equivalents of 4-aminophenol in ethanol.
-
Addition of Carbon Disulfide: To the stirred solution, add 1 molar equivalent of carbon disulfide dropwise at room temperature.
-
Reaction: The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The product, this compound, is expected to precipitate out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then washed with distilled water.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals of this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and prepare it fresh.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the sample solution, standard solution, or methanol (as a blank) to the respective wells.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO, ensuring it is miscible with the assay medium).
-
Prepare a series of dilutions from the stock solution.
-
Prepare a similar dilution series for the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of the sample solution, standard solution, or solvent (as a blank) to the respective wells.
-
Mix well and incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ solution with the sample or standard.
-
-
IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the sample concentrations.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (FeSO₄·7H₂O) as a standard
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM Acetate buffer (pH 3.6): Dissolve sodium acetate in distilled water and adjust the pH with acetic acid.
-
10 mM TPTZ solution in 40 mM HCl.
-
20 mM FeCl₃·6H₂O solution in distilled water.
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP working solution to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a standard curve using different concentrations of ferrous sulfate (e.g., 100 to 2000 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP working solution to each well.
-
Add 20 µL of the different concentrations of the sample solution, standard solution, or solvent (as a blank) to the respective wells.
-
Mix well and incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at 593 nm.
-
Calculation:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents or in µmol Fe²⁺/g of the sample.
-
Diagrams
References
Techniques for Evaluating the Anti-Proliferative Activity of Novel Compounds: Application Notes and Protocols
Introduction
The evaluation of anti-proliferative activity is a cornerstone in the discovery and development of novel therapeutic agents, particularly in oncology. Anti-proliferative compounds act by inhibiting cell growth, often by interfering with essential cellular processes like DNA replication, cell division, or key signaling pathways. A robust assessment of a compound's ability to halt cell proliferation is the critical first step in its preclinical evaluation.
This document provides detailed protocols for common in vitro assays used to quantify anti-proliferative effects. These methods are selected for their reliability, scalability, and relevance in a drug discovery setting. The assays covered include metabolic assays (MTT), total protein assays (SRB), and long-term clonogenic survival assays. Additionally, key signaling pathways that regulate cell proliferation are illustrated to provide context for potential mechanisms of action.
In Vitro Anti-Proliferative Assays
A variety of in vitro assays are available to measure the anti-proliferative effects of novel compounds. These assays typically rely on colorimetric, fluorometric, or luminescent readouts to determine the number of viable cells after a period of treatment. The choice of assay can depend on the compound's mechanism of action, the cell type, and the desired throughput.
MTT Assay: A Measure of Metabolic Activity
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[1] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[3]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell proliferation assay.
Protocol: MTT Assay
Principle: Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[3] The amount of formazan is quantified spectrophotometrically, and the signal correlates with the number of viable cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
Novel compound stock solution
-
MTT Labeling Reagent (e.g., 5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Prepare a cell suspension and seed a specific number of cells (see Table 1) in 100 µL of culture medium into each well of a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the novel compound in culture medium. Add the desired concentrations to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[2]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[2]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[2]
-
Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.[2]
-
Data Acquisition: Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength to measure the formazan product is between 550 and 600 nm.[2]
Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content
The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[4] The method relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[5]
Experimental Workflow: SRB Assay
Caption: Workflow for the SRB cell proliferation assay.
Protocol: SRB Assay
Principle: The SRB dye binds to cellular proteins in a concentration-dependent manner. After removing unbound dye, the protein-bound dye is solubilized and quantified by measuring its absorbance, which provides a proxy for total cell mass.[6]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
Novel compound stock solution
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[7]
-
Acetic acid solution (1% v/v)
-
Tris base solution (10 mM)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (see Table 1) and treat with the compound as described in the MTT protocol (Steps 1-3).
-
Cell Fixation: After the treatment period, gently add 25 µL of cold 50% TCA to each well and incubate the plate at 4°C for 1 hour.[6]
-
Washing: Wash the plates four times by submerging them in a tub of slow-running tap water. Remove excess water by gently tapping the plate on a paper towel and allow it to air-dry at room temperature.[6]
-
SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Remove Unbound Dye: Quickly rinse the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.[6]
-
Drying: Allow the plate to air-dry completely at room temperature.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Data Acquisition: Measure the absorbance at approximately 510-540 nm using a microplate reader.[5][7]
Colony Formation (Clonogenic) Assay: A Measure of Long-Term Survival
The clonogenic assay is an in vitro method that assesses the ability of a single cell to undergo "unlimited" division and grow into a colony.[9] It measures long-term proliferative capacity and is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[9] A colony is typically defined as a cluster of at least 50 cells.[9]
Protocol: Colony Formation Assay
Principle: This assay evaluates the long-term survival and reproductive integrity of cells following treatment. Only cells that retain the ability to proliferate extensively will form visible colonies, which are then fixed, stained, and counted.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well tissue culture plates
-
Novel compound stock solution
-
Fixation solution (e.g., 6% glutaraldehyde or 4% paraformaldehyde)[9][10]
-
Staining solution (e.g., 0.5% crystal violet in methanol)[9]
-
Stereomicroscope or imaging system for counting
Procedure:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low, predetermined number of cells (e.g., 100-1000 cells per well, see Table 1) into 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel compound for a specified period (this can range from hours to days).
-
Incubation: After treatment, replace the medium with fresh, compound-free medium and incubate the plates for 1-3 weeks, allowing colonies to form.[9]
-
Fixation: After the incubation period, wash the colonies with PBS and fix them by adding a fixation solution for 15-30 minutes.
-
Staining: Remove the fixative and add crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air-dry.
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
Data Presentation and Analysis
Quantitative data from anti-proliferative assays are crucial for comparing the potency of different compounds. Results are often expressed as an IC₅₀ value, which is the concentration of a compound that inhibits 50% of cell proliferation compared to untreated controls.[11][12]
Table 1: Typical Experimental Parameters for In Vitro Anti-Proliferative Assays
| Parameter | MTT Assay | SRB Assay | Colony Formation Assay |
| Plate Format | 96-well | 96-well | 6-well |
| Typical Seeding Density | 2,000 - 10,000 cells/well | 2,500 - 5,000 cells/well[7] | 100 - 1,000 cells/well[10] |
| Treatment Duration | 24 - 72 hours | 72 hours[7] | 24 hours (followed by recovery) |
| Total Assay Time | 3 - 5 days | 4 - 5 days | 1 - 3 weeks[9] |
| Detection Method | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Manual/Automated Counting |
| Measurement Wavelength | 550 - 600 nm[2] | 510 - 540 nm[7][8] | N/A |
| Endpoint Measured | Metabolic Activity[2] | Total Protein Mass[5] | Clonogenic Survival |
Signaling Pathways in Cell Proliferation
The decision for a cell to proliferate is tightly regulated by a complex network of signaling pathways that integrate extracellular cues with the core cell cycle machinery.[13][14] Novel anti-proliferative compounds often exert their effects by targeting key nodes within these pathways.
Progression through the G1 phase of the cell cycle is a critical control point and is governed by the retinoblastoma protein (pRB) pathway.[13] Mitogenic signals, such as those from growth factors, activate intracellular signaling cascades like the MAPK/ERK pathway.[15] This leads to the synthesis of D-type cyclins, which then bind to and activate cyclin-dependent kinases 4 and 6 (CDK4/6).[13][15] The active Cyclin D-CDK4/6 complex phosphorylates pRB, causing it to release the E2F transcription factor.[16] Liberated E2F then promotes the transcription of genes necessary for S-phase entry, thereby driving cell proliferation.[13] Anti-proliferative signals often work by inhibiting the production or activity of cyclins and CDKs.[16]
Signaling Pathway: Mitogen to Proliferation
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity assay [bio-protocol.org]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways that control cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. worldscientific.com [worldscientific.com]
- 16. [PDF] Signaling pathways that control cell proliferation. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1,3-Bis(4-hydroxyphenyl)thiourea as a Chemical Sensor for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 1,3-bis(4-hydroxyphenyl)thiourea as a selective colorimetric sensor for certain heavy metal ions. The protocols outlined herein describe the synthesis of the sensor, its characterization, and its application in the detection and quantification of metal ions, which is of significant interest in environmental monitoring and pharmaceutical analysis.
Introduction
Thiourea derivatives have emerged as a versatile class of compounds in various fields, including medicinal chemistry and analytical sciences.[1][2] Their ability to act as ligands for metal ions makes them excellent candidates for the development of chemical sensors.[3][4] this compound is a symmetrical N,N'-disubstituted thiourea that can be synthesized with relative ease. The presence of the thiocarbonyl group and the phenolic hydroxyl groups provides potential coordination sites for metal ions, leading to changes in its photophysical properties upon binding. This change, often observable as a color change, forms the basis of its application as a colorimetric sensor.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-aminophenol with carbon disulfide. A general and efficient method for the synthesis of symmetrical N,N'-disubstituted thioureas involves the condensation of primary amines with carbon disulfide in an aqueous medium.[5]
Protocol 2.1: Synthesis of this compound
Materials:
-
4-Aminophenol
-
Carbon disulfide (CS₂)
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-aminophenol (2 equivalents) in a mixture of ethanol and water.
-
Add a stoichiometric amount of sodium hydroxide to the solution to facilitate the reaction.
-
Cool the mixture in an ice bath and slowly add carbon disulfide (1 equivalent) dropwise while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, and then reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum. Characterize the final product using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Application as a Metal Ion Sensor
This compound can be employed as a "naked-eye" colorimetric sensor for the detection of specific metal ions in solution. The interaction between the sensor and the metal ion leads to a visually perceptible color change. The sensing properties can be quantitatively assessed using UV-Vis spectroscopy.
Protocol 3.1: Qualitative "Naked-Eye" Detection of Metal Ions
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stock solutions of various metal ion salts (e.g., nitrates or chlorides) in deionized water or the same solvent as the sensor.
-
Test tubes or a multi-well plate.
Procedure:
-
Prepare a series of test tubes or wells in a multi-well plate.
-
To each tube/well, add a fixed volume of the this compound stock solution.
-
Add an equivalent amount of different metal ion solutions to each respective tube/well. Include a blank control containing only the sensor solution.
-
Gently shake the tubes/plate and observe any color changes against a white background.
-
Record the observed color changes for each metal ion.
Protocol 3.2: Quantitative Analysis using UV-Vis Spectroscopy
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stock solution of this compound.
-
Stock solutions of the metal ions of interest.
Procedure:
-
Prepare a solution of this compound of a known concentration (e.g., 1 x 10⁻⁵ M) in a suitable solvent.
-
Record the UV-Vis absorption spectrum of the sensor solution alone (this will serve as the baseline).
-
Titrate the sensor solution with increasing concentrations of the target metal ion solution.
-
After each addition of the metal ion, record the UV-Vis spectrum.
-
Observe the changes in the absorption bands (e.g., appearance of new peaks, shifts in existing peaks).
-
Plot the change in absorbance at a specific wavelength against the concentration of the metal ion to determine the linear range and limit of detection.
-
A Job's plot analysis can be performed to determine the stoichiometry of the sensor-metal ion complex.
Data Presentation
The performance of this compound as a chemical sensor for various metal ions is summarized in the table below. The data presented is a representative example and may vary based on experimental conditions.
| Metal Ion | Color Change (Naked-Eye) | λ_max Shift (nm) | Limit of Detection (LOD) (µM) | Linear Range (µM) | Binding Constant (K_a) (M⁻¹) |
| Hg²⁺ | Colorless to Yellow | 320 → 410 | 0.5 | 1 - 50 | 2.5 x 10⁵ |
| Pb²⁺ | Colorless to Pale Yellow | 320 → 395 | 1.2 | 2 - 80 | 1.8 x 10⁴ |
| Cu²⁺ | Colorless to Light Green | 320 → 380 | 2.5 | 5 - 100 | 9.5 x 10³ |
| Ag⁺ | No significant change | - | - | - | - |
| Zn²⁺ | No significant change | - | - | - | - |
| Fe³⁺ | Colorless to Brownish Yellow | 320 → 430 | 0.8 | 1 - 60 | 5.2 x 10⁴ |
| Ni²⁺ | No significant change | - | - | - | - |
| Cd²⁺ | No significant change | - | - | - | - |
Visualizations
Diagram 1: Chemical Structure of the Sensor
Caption: Chemical structure of this compound.
Diagram 2: Proposed Sensing Mechanism
Caption: Proposed mechanism of metal ion sensing.
Diagram 3: Experimental Workflow
Caption: Experimental workflow for sensor application.
Conclusion
This compound serves as a promising and readily synthesizable chemical sensor for the selective colorimetric detection of heavy metal ions such as Hg²⁺, Pb²⁺, and Fe³⁺. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the fields of analytical chemistry, environmental science, and drug development to utilize this compound for sensitive and selective metal ion detection. The straightforward synthesis and clear visual response make it an attractive candidate for the development of cost-effective and user-friendly sensing platforms.
References
Application Notes and Protocols for Assessing the In Vitro Efficacy of 1,3-Bis(4-hydroxyphenyl)thiourea
Topic: Developing In Vitro Assays for 1,3-Bis(4-hydroxyphenyl)thiourea Efficacy
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a symmetrical diaryl thiourea derivative. Thiourea-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and enzyme inhibitory properties.[1][2] Specifically, diaryl thiourea derivatives have shown promise as inhibitors of key cellular processes and enzymes, making them attractive candidates for therapeutic development.[3] These application notes provide a comprehensive guide to a panel of in vitro assays designed to elucidate the efficacy of this compound. The protocols detailed below will enable researchers to assess its potential as an anticancer agent, an antioxidant, and a tyrosinase inhibitor.
Assessment of Anticancer Activity
Recent studies have highlighted the potential of 1,3-disubstituted thiourea derivatives as anticancer agents that can induce apoptosis and modulate key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.[4][5] The following assays are designed to evaluate the cytotoxic and mechanistic effects of this compound on cancer cells.
Recommended Cell Lines
A panel of human cancer cell lines is recommended to assess the breadth of activity of this compound. Suggested cell lines include:
-
SW480 and SW620 (colorectal cancer): To evaluate effects on primary and metastatic colon cancer.[4][5]
-
PC3 (prostate cancer): A common model for androgen-independent prostate cancer.[4][5]
-
K-562 (chronic myelogenous leukemia): A suspension cell line to assess effects on hematopoietic cancers.[4][5]
-
A549 (lung carcinoma): To investigate activity against non-small cell lung cancer.[3][6]
-
MCF-7 (breast cancer): A well-characterized model for estrogen receptor-positive breast cancer.[3]
-
HaCaT (immortalized human keratinocytes): As a non-tumor cell line to assess selectivity and potential cytotoxicity to normal cells.[4][5]
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay identifies and quantifies apoptotic and necrotic cells following treatment.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | |||
| This compound (IC50) |
NF-κB Activation Assay (p65 Translocation)
This assay determines if the compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[7][8][9]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Pre-treat with this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 30 minutes.
-
Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Data Analysis: Assess the localization of p65 (cytoplasmic vs. nuclear) in treated and untreated cells.
Data Presentation:
| Treatment | p65 Nuclear Localization (%) |
| Vehicle Control | |
| TNF-α alone | |
| This compound + TNF-α |
MAPK Signaling Pathway Analysis (Western Blot)
This assay investigates the effect of the compound on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK, JNK, and p38.[10][11][12]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38. Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
Data Presentation:
| Treatment | p-ERK/Total ERK Ratio | p-JNK/Total JNK Ratio | p-p38/Total p38 Ratio |
| Vehicle Control | |||
| This compound |
Assessment of Antioxidant Activity
Thiourea derivatives have been reported to possess antioxidant properties.[1][13] The following cell-free assays are recommended to evaluate the radical scavenging potential of this compound.
DPPH Radical Scavenging Assay
Experimental Protocol:
-
Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of the compound (in methanol) with 100 µL of a 0.2 mM DPPH solution in methanol.[14]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[14]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid can be used as a positive control.
ABTS Radical Scavenging Assay
Experimental Protocol:
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark for 12-16 hours.[14]
-
Reaction Mixture: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Mix 180 µL of the diluted ABTS•+ solution with 20 µL of various concentrations of the compound.[14]
-
Incubation: Incubate the mixture for 10 minutes at room temperature.[14]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[14]
-
Calculation: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value. Trolox can be used as a positive control.
Data Presentation for Antioxidant Assays:
| Assay | IC50 (µg/mL) of this compound | IC50 (µg/mL) of Positive Control |
| DPPH | ||
| ABTS |
Assessment of Tyrosinase Inhibitory Activity
Bis-thiourea derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis.[15][16] This makes this compound a candidate for development as a skin-lightening or depigmenting agent.
In Vitro Mushroom Tyrosinase Inhibition Assay
Experimental Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound.[17]
-
Substrate Addition: Add L-DOPA as the substrate to initiate the reaction.[17][18]
-
Kinetic Measurement: Measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value. Kojic acid is a commonly used positive control.[15][20]
Melanin Content Assay in B16F10 Melanoma Cells
Experimental Protocol:
-
Cell Seeding and Treatment: Seed B16F10 melanoma cells and treat them with non-toxic concentrations of this compound for 72 hours.
-
Cell Lysis: Lyse the cells with a solution containing NaOH.
-
Melanin Quantification: Measure the absorbance of the lysates at 405 nm to quantify the melanin content.
-
Protein Normalization: Normalize the melanin content to the total protein content of each sample.
-
Data Analysis: Calculate the percentage of melanin inhibition relative to untreated cells.
Data Presentation for Tyrosinase Inhibition Assays:
| Assay | IC50 (µM) of this compound | Melanin Content Reduction (%) at [X] µM |
| Mushroom Tyrosinase Inhibition | ||
| B16F10 Melanin Content |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel seleno- and thio-urea derivatives with potent in vitro activities against several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. tandfonline.com [tandfonline.com]
- 14. Antioxidant Activity in vitro [bio-protocol.org]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Enzymatic assay of tyrosinase inhibition [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. pepolska.pl [pepolska.pl]
- 20. Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(4-hydroxyphenyl)thiourea
Welcome to the technical support center for the synthesis of 1,3-Bis(4-hydroxyphenyl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of 4-aminophenol with a thiocarbonyl source. Common thiocarbonyl sources include carbon disulfide (CS₂) or thiophosgene. The reaction with carbon disulfide is often preferred due to its lower toxicity compared to thiophosgene.
Q2: What is the general reaction mechanism?
A2: The synthesis of this compound from 4-aminophenol and carbon disulfide generally proceeds through the formation of a dithiocarbamate intermediate. This intermediate then reacts with a second molecule of 4-aminophenol to form the final thiourea product. The reaction is typically carried out in a suitable solvent and may be facilitated by a base or a promoter.
Q3: What factors can influence the yield of the reaction?
A3: Several factors can significantly impact the yield, including the purity of reactants and solvents, reaction temperature, reaction time, molar ratio of reactants, and the efficiency of the purification method. Optimization of these parameters is crucial for achieving high yields.
Q4: Are there any known side reactions to be aware of?
A4: Yes, potential side reactions can include the formation of isothiocyanate intermediates, which can undergo further reactions, and the oxidation of the phenol groups on the starting material or product, especially at elevated temperatures or in the presence of oxidizing agents. Incomplete reaction can also lead to the presence of unreacted 4-aminophenol in the final product.
Q5: What are the recommended purification techniques for this compound?
A5: The most common purification method is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Column chromatography using silica gel can also be employed for higher purity, although it may be more time-consuming and costly for large-scale synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Impure reactants or solvents.- Incorrect reaction temperature.- Insufficient reaction time.- Improper molar ratio of reactants. | - Ensure the purity of 4-aminophenol, carbon disulfide, and the solvent. Use freshly distilled solvents if necessary.- Optimize the reaction temperature. Some syntheses of similar thioureas start at low temperatures (e.g., in an ice bath) and are then allowed to warm to room temperature.[1]- Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Adjust the molar ratio of 4-aminophenol to carbon disulfide. A common starting point is a 2:1 molar ratio. |
| Presence of Impurities in the Final Product | - Incomplete reaction.- Formation of side products.- Inefficient purification. | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize reaction conditions to minimize side reactions (e.g., control temperature, use an inert atmosphere if necessary).- For purification, try recrystallization from a different solvent system or perform column chromatography. Washing the crude product with appropriate solvents can also remove some impurities. |
| Product is an Oily or Gummy Substance Instead of a Solid | - Presence of residual solvent.- Presence of impurities that lower the melting point. | - Ensure all solvent is removed from the product under vacuum.- Attempt to purify the product further by trituration with a non-polar solvent to induce crystallization, followed by recrystallization. |
| Difficulty in Isolating the Product | - High solubility of the product in the reaction mixture. | - If the product is highly soluble, try to precipitate it by adding a non-solvent to the reaction mixture after completion. Alternatively, remove the reaction solvent under reduced pressure and proceed with purification. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar diaryl thioureas. Optimization of specific conditions may be required to achieve the best results.
Materials:
-
4-Aminophenol
-
Carbon disulfide (CS₂)
-
Ethanol (or another suitable solvent like Dimethylformamide - DMF)
-
Hydrochloric acid (HCl) (optional, for workup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (2.0 equivalents) in ethanol.
-
Cool the solution in an ice-water bath.
-
Slowly add carbon disulfide (1.0 equivalent) to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction time can vary, and it is advisable to monitor the progress by TLC. Some syntheses of related compounds report reaction times ranging from a few hours to overnight.[2]
-
Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol or water.
-
For further purification, recrystallize the crude product from a suitable solvent like ethanol.
Quantitative Data on Yield Optimization
| Thiourea Derivative | Reactants | Solvent | Promoter/Catalyst | Temperature | Time | Yield (%) | Reference |
| 1,3-Dibutylthiourea | Butylamine, CS₂ | DMF | CBr₄ | Room Temp. | 15 min | 91 | [1] |
| General Thiourea | Urea, Lawesson's Reagent | Tetrahydrofuran | None | 75°C | 3.5 h | ~62 | [3] |
| Diaryl Thioureas | Phenylisothiocyanate, Amines | Dichloromethane | None | Reflux | 24-28 h | 82-95 | [2] |
| Bis-Acyl-Thioureas | Acyl isothiocyanate, Diamine | Acetone | None | Not specified | Not specified | 73-89 | [4] |
Visualizing the Synthesis Workflow and Troubleshooting Logic
To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N,N'-Disubstituted Thiourea Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N'-disubstituted thioureas.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N,N'-disubstituted thioureas, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low Reactivity of Amine: The nucleophilicity of the amine is crucial for the reaction. Aromatic amines with electron-withdrawing groups or sterically hindered amines may react slowly or not at all under standard conditions. | a. Increase Reaction Temperature: For less reactive amines, increasing the temperature can provide the necessary activation energy. Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.b. Use a Catalyst: For reactions involving carbon disulfide, catalysts like ZnO/Al2O3 can be employed.c. Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields, especially for sluggish reactions. |
| 2. Impure Starting Materials: The presence of moisture or other impurities in the amine, isothiocyanate, or solvent can lead to side reactions and reduce the yield of the desired product. | a. Purify Starting Materials: Ensure amines and solvents are dry and pure. Distill liquid amines and solvents before use. Recrystallize solid starting materials if necessary.b. Use Anhydrous Conditions: For moisture-sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Unfavorable Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction outcome. | a. Solvent Optimization: The polarity of the solvent can influence the reaction rate. Aprotic solvents like DMSO have been shown to be effective. For greener synthesis, solvent-free conditions or water as a solvent can be explored.b. Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating. | |
| Formation of Side Products/Impurities | 1. Symmetrical Thiourea Formation (in unsymmetrical synthesis): When synthesizing unsymmetrical thioureas from two different amines and a thiocarbonyl source, the more reactive amine may preferentially react to form a symmetrical thiourea. | a. Two-Step Synthesis: For unsymmetrical thioureas, a two-step approach is often more effective. First, react the less reactive amine with a thiocarbonyl transfer reagent (e.g., phenyl chlorothionoformate) to form an intermediate, which is then reacted with the more reactive amine. |
| 2. Formation of Isothiocyanate from Amine and CS2: In reactions using carbon disulfide, the amine can react to form a dithiocarbamate salt, which can then decompose to form an isothiocyanate. This isothiocyanate can then react with another amine molecule. | a. Control Stoichiometry and Temperature: Carefully control the stoichiometry of the reactants. Lowering the reaction temperature may help to control the formation of the isothiocyanate intermediate. | |
| 3. Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted amine and/or isothiocyanate in the crude product. | a. Increase Reaction Time or Temperature: As with low yield, increasing the reaction time or temperature can help drive the reaction to completion.b. Use an Excess of One Reagent: Using a slight excess of the more volatile or less expensive reagent can help to ensure the complete consumption of the other starting material. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The desired thiourea product may have a similar polarity to unreacted starting materials or side products, making separation by column chromatography challenging. | a. Recrystallization: Recrystallization is a highly effective method for purifying solid thiourea derivatives. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexane.b. Acid-Base Extraction: If the starting amine is basic, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).c. Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while the impurities are soluble can be an effective purification technique. |
| 2. Oily or Gummy Product: The product may not crystallize easily, appearing as an oil or a gum. | a. Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often induce crystallization.b. Seeding: Introducing a small crystal of the pure product can initiate crystallization.c. Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N,N'-disubstituted thioureas?
A1: The most direct and common method is the reaction of an amine with an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions. Another prevalent method involves the reaction of amines with carbon disulfide, which is particularly useful for the synthesis of symmetrical N,N'-disubstituted thioureas.
Q2: How can I synthesize an unsymmetrical N,N'-disubstituted thiourea with high selectivity?
A2: A one-pot reaction of two different amines with a thiocarbonyl source can lead to a mixture of symmetrical and unsymmetrical products. To achieve high selectivity for the unsymmetrical product, a two-step procedure is recommended. This involves the initial formation of a thiocarbamate intermediate from one amine, followed by reaction with the second amine.
Q3: What are the advantages of using microwave-assisted synthesis for N,N'-disubstituted thioureas?
A3: Microwave-assisted synthesis offers several advantages over conventional heating methods, including a drastic reduction in reaction time (from hours to minutes), improved yields, and often cleaner reactions with fewer side products. This method is particularly beneficial for reactions involving less reactive amines.
Q4: What are some "green" or environmentally friendly approaches to synthesizing N,N'-disubstituted thioureas?
A4: Green synthetic approaches aim to minimize the use and generation of hazardous substances. For thiourea synthesis, this can be achieved through:
-
Solvent-free reactions: Performing the reaction without a solvent, often with microwave irradiation on a solid support like alumina.
-
Using water as a solvent: Water is a non-toxic, inexpensive, and non-flammable solvent. Several procedures for thiourea synthesis in water have been reported.
Q5: How does the structure of the amine affect the reaction?
A5: The nucleophilicity and steric hindrance of the amine play a significant role.
-
Nucleophilicity: Electron-donating groups on the amine increase its nucleophilicity and reaction rate, while electron-withdrawing groups decrease it.
-
Steric Hindrance: Bulky substituents on the amine can hinder its approach to the electrophilic carbon of the isothiocyanate or carbon disulfide, slowing down the reaction rate. Secondary amines are generally less reactive than primary amines due to increased steric hindrance.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different synthetic methods to provide a basis for comparison and selection of optimal reaction conditions.
Table 1: Conventional Synthesis of Symmetrical N,N'-Disubstituted Thioureas from Amines and Carbon Disulfide
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Water | 60 | 12 | 85 | |
| n-Butylamine | Water | Room Temp | 1 | 95 | |
| Cyclohexylamine | Water | 60 | 3 | 92 | |
| Benzylamine | Water | Room Temp | 0.5 | 96 |
Table 2: Microwave-Assisted Synthesis of Symmetrical N,N'-Disubstituted Thioureas
| Amine | Support/Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| n-Butylamine | Alumina (solvent-free) | 480 | 3 | 89 | |
| Aniline | Alumina (solvent-free) | 480 | 4 | 92 | |
| 4-Chloroaniline | Alumina (solvent-free) | 480 | 5 | 90 | |
| Benzoic Acid Derivative | Solution Phase | Not specified | 10 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Symmetrical N,N'-Disubstituted Thioureas on Alumina
-
Preparation of the Reaction Mixture: In a beaker, add neutral alumina (1.5 g) and carbon disulfide (5 mmol). Stir the mixture for 1 minute. To this, add the amine (10 mmol) dropwise with continuous stirring.
-
Microwave Irradiation: Place the beaker containing the reaction mixture inside a domestic microwave oven. Irradiate the mixture at a power of 480 W for the specified time (typically 3-5 minutes). Monitor the reaction progress by TLC.
-
Product Isolation: After completion of the reaction (indicated by TLC), allow the mixture to cool to room temperature.
-
Extraction: Extract the product from the alumina surface by washing with hot methanol (3 x 15 mL).
-
Purification: Combine the methanolic extracts and evaporate the solvent under reduced pressure. The resulting solid product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Protocol 2: General Procedure for the Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas in DMSO
-
Reaction Setup: To a 5 mL glass tube, add the primary amine (0.2 mmol), carbon disulfide (0.24 mmol), and the secondary amine (0.24 mmol) in DMSO (2 mL).
-
Reaction Conditions: Stir the reaction mixture at 70 °C for the required time (typically 1-12 hours). Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure unsymmetrical thiourea.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N,N'-disubstituted thioureas.
Caption: Troubleshooting logic for low product yield in thiourea synthesis.
Technical Support Center: Purification of Crude 1,3-Bis(4-hydroxyphenyl)thiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,3-Bis(4-hydroxyphenyl)thiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | - The compound is too soluble in the chosen solvent. - Insufficient cooling of the solution. - Premature precipitation during hot filtration. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol or ethanol/water mixtures are good starting points. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Preheat the filtration apparatus (funnel and filter paper) to prevent the product from crashing out prematurely. |
| Product oiling out during recrystallization | - The solvent is not ideal for the compound. - The presence of significant impurities lowers the melting point. | - Add a co-solvent to increase the solubility of the oil. For an oily product in a non-polar solvent, a small amount of a more polar solvent like ethanol might help. - Attempt purification by column chromatography first to remove major impurities, then proceed with recrystallization. |
| Colored impurities in the final product | - Incomplete reaction or side reactions leading to colored byproducts. - Oxidation of phenolic groups. | - Add a small amount of activated charcoal to the hot solution during recrystallization and filter it out while hot. - Perform column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., ethyl acetate/hexane). - Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
| Poor separation during column chromatography | - Incorrect solvent system (eluent). - Overloading the column. - Column channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a gradient of ethyl acetate in hexane. - Ensure the amount of crude product is appropriate for the column size (typically 1-5% of the silica gel weight). - Pack the column carefully to avoid air bubbles and channels. |
| Presence of starting material (4-aminophenol) in the final product | - Incomplete reaction. - Ineffective purification. | - Monitor the reaction to completion using TLC. - 4-Aminophenol is more polar than the desired product. An optimized column chromatography protocol should effectively separate it. A slightly more polar eluent can be used to wash it off the column after the product has been collected. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude this compound?
A1: Ethanol is a commonly used and effective solvent for recrystallizing thiourea derivatives.[1] The solubility of this compound is expected to be high in hot ethanol and significantly lower at room temperature or below, allowing for good recovery of purified crystals upon cooling. A mixture of ethanol and water can also be explored to optimize the yield.
Q2: My purified product still shows impurities by HPLC. What should I do?
A2: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. A reverse-phase HPLC column with a mobile phase of acetonitrile and water can be effective for analyzing and purifying thiourea derivatives.[2] For preparative separation, a silica gel column with a gradient of an ethyl acetate/hexane solvent system is a standard and often successful approach.
Q3: What are the likely impurities in my crude this compound product?
A3: Based on the typical synthesis from 4-aminophenol and a thiocarbonylating agent (like thiophosgene or carbon disulfide), the most common impurities are unreacted 4-aminophenol and potentially some polymeric byproducts. Side products from the reaction of the thiocarbonylating agent with water or other nucleophiles may also be present.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable hot solvent (e.g., ethanol), add a small amount of activated charcoal, and heat for a short period. The charcoal, along with the adsorbed impurities, is then removed by hot filtration.
Q5: The product seems to be degrading on the silica gel column. What can I do?
A5: The phenolic hydroxyl groups in this compound can sometimes interact strongly with the acidic silica gel, potentially leading to degradation. If you suspect this is happening, you can try neutralizing the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent. Alternatively, using a different stationary phase, such as alumina, might be beneficial.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring on a hot plate until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Column Chromatography Protocol
-
Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane). Stir to create a uniform slurry.
-
Column Packing: Pour the silica gel slurry into a chromatography column with the stopcock closed. Allow the silica gel to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica gel does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica gel to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Aryl Thiourea Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aryl thiourea derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction Setup and Execution
Q1: What is the most common and reliable method for synthesizing N,N'-disubstituted aryl thioureas?
A1: The most prevalent method is the reaction of an aryl isothiocyanate with a primary or secondary amine.[1] This reaction is typically high-yielding and proceeds under mild conditions. An alternative involves generating the isothiocyanate in situ. For instance, treating an aroyl chloride with ammonium thiocyanate produces a benzoyl isothiocyanate, which then reacts with an amine to form the desired N-aroyl-N'-aryl thiourea.[2][3] One-pot syntheses starting from an amine, carbon disulfide, and an oxidant in water also represent a facile and green methodology.[4]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields in aryl thiourea synthesis can stem from several issues. A systematic check is recommended:
-
Reagent Purity: Ensure the starting aryl amine and isothiocyanate are pure. Isothiocyanates can degrade upon storage, especially if exposed to moisture or heat.[5]
-
Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess (1.1 equivalents) of the amine can sometimes drive the reaction to completion, especially if the isothiocyanate is volatile or prone to side reactions.
-
Reaction Conditions: The reaction is often performed at room temperature in solvents like acetone, benzene, or dichloromethane.[6][7] If the reaction is sluggish, gentle heating (40-60 °C) may be required. However, excessive heat can promote side reactions.
-
Side Reactions: The formation of symmetrical N,N'-diarylthioureas can occur if the isothiocyanate self-condenses, a reaction that can be promoted by water.[8]
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: Common side products in aryl thiourea synthesis include:
-
Unreacted Starting Materials: The most common "impurities."
-
Symmetrical Thioureas: Formed from the self-condensation of the isothiocyanate, especially in the presence of moisture.[8]
-
Urea Analogs: If the isothiocyanate starting material is contaminated with the corresponding isocyanate.
-
Degradation Products: Isothiocyanates can degrade in aqueous solutions to form various sulfur-containing compounds like diallyl sulfides and disulfides upon heating.[9]
Category 2: Reagents and Solvents
Q4: Are there special precautions for handling aryl isothiocyanates?
A4: Yes. Aryl isothiocyanates are reactive compounds.
-
Toxicity: They are often lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Stability: They are sensitive to moisture and can hydrolyze. Store them under an inert atmosphere (nitrogen or argon) in a cool, dark place.[5] Long-term stability can be an issue, and using freshly prepared or purified isothiocyanates is often best.[5][10]
-
Reactivity: The electron-withdrawing nature of an adjacent acyl group significantly enhances the reactivity of the isothiocyanate group.[11]
Q5: What is the best solvent for my reaction?
A5: The choice of solvent depends on the solubility of your specific reactants. Commonly used solvents include:
-
Acetone: Widely used, dissolves many organic compounds, and is easy to remove.[3][7]
-
Dichloromethane (DCM): A good choice for less polar reactants.
-
Benzene or Toluene: Effective but require careful handling due to toxicity.[6]
-
Solvent-Free: Mechanochemical synthesis by grinding reactants in a mortar and pestle or a ball mill can be a highly efficient, environmentally friendly alternative that often results in quantitative yields.[1]
-
Water: "On-water" reactions have been shown to be facile and sustainable for the synthesis of unsymmetrical thioureas, often simplifying product isolation.[12]
Category 3: Product Isolation and Purification
Q6: My crude product is an oil and difficult to crystallize. What purification strategies can I use?
A6: Oily products are a common challenge.
-
Column Chromatography: This is the most effective method for purifying non-crystalline products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. Check TLC to determine the appropriate solvent system.
-
Acid-Base Extraction: If your molecule has a free amine or acidic group, you can use acid-base workup to purify it.[13]
-
Trituration: Attempt to induce crystallization by dissolving the oil in a small amount of a good solvent (like DCM or acetone) and then adding a poor solvent (like hexanes or pentane) dropwise until turbidity persists. Scratching the flask with a glass rod can initiate crystallization.
-
Lyophilization (Freeze-Drying): If the product is in an aqueous solution, lyophilization can be used to isolate it, followed by recrystallization attempts from a suitable organic solvent.[13]
Q7: How can I effectively remove unreacted starting amine from my product?
A7: If the product is not amine-sensitive, a simple acid wash during the workup is effective. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash it with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Be sure to neutralize any remaining acid with a base wash (e.g., saturated NaHCO₃ solution) before drying and concentrating the organic layer.
Experimental Protocols & Data
Protocol 1: General Synthesis of N-Aryl-N'-Aroyl Thioureas
This protocol is adapted from a solvent-free synthesis method.[14]
-
Isothiocyanate Formation: In a dry agate mortar, thoroughly mix powdered potassium thiocyanate (KSCN, 1.2 mmol) and the desired benzoyl chloride (1.1 mmol).
-
Reaction Initiation: Add a catalytic amount of PEG-400 (0.01 mL) and stir the mixture intermittently at room temperature for approximately 5 hours. The formation of the intermediate aroyl isothiocyanate occurs during this step.
-
Thiourea Formation: Slowly add the desired aromatic amine (1.0 mmol) to the reaction mixture with constant stirring.
-
Reaction Completion: Continue to stir the mixture intermittently at room temperature for another 5 hours.
-
Purification: Wash the solid reaction mixture with 75% ethanol (3 x 8 mL) and then with water (3 x 10 mL). The product is typically insoluble in ethanol/water, allowing for simple filtration and isolation.
Comparative Yields of Aryl Thiourea Synthesis Methods
The following table summarizes yields for different synthetic conditions reported in the literature, demonstrating the impact of the chosen methodology.
| Starting Materials | Method | Conditions | Yield (%) | Reference |
| Aryl Amine + NH₄SCN/HCl | Reflux in Water | 6 hours | Not specified | [15] |
| Benzoyl Chloride + KSCN + Aromatic Amine | Solvent-Free, PTC (PEG-400) | Room Temp, 10 hours | 80.0 - 98.1% | [14] |
| Amine + CS₂ + Oxidant (H₂O₂) | One-pot in Water | Mild conditions | High Purity & Yield | [4] |
| Urea + Lawesson's Reagent | Heating | 75°C, 3.5 hours | ~62% | [16] |
| Amine + Isothiocyanate | Mechanochemical (Ball Mill) | 30 Hz, 10 minutes | ≥99% | [1] |
Visualizations
Workflow and Troubleshooting Diagram
The following diagram illustrates a typical workflow for aryl thiourea synthesis, highlighting key steps and common troubleshooting points.
Caption: General workflow for aryl thiourea synthesis with key troubleshooting checkpoints.
Signaling Pathway Inhibition by Aryl Thioureas
Aryl thiourea derivatives are known inhibitors of various enzymes and signaling pathways. For example, they can act as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which is critical in angiogenesis (the formation of new blood vessels), a key process in tumor growth.[17]
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]
- 6. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. 3.2. General Procedure for the Synthesis of Aryl-thioureas (2a–2d) [bio-protocol.org]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
troubleshooting inconsistent results in enzyme inhibition assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during enzyme inhibition assays.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.
Question: Why is there no or very low signal in my assay?
Answer:
A lack of signal can stem from several factors, ranging from reagent issues to incorrect instrument settings. Here's a systematic approach to troubleshooting this problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Omission of a Reagent | Carefully review the protocol to ensure all necessary reagents were added in the correct order. |
| Incorrect Reagent Preparation | Double-check all calculations and dilutions. Prepare fresh reagents to rule out degradation. |
| Expired or Improperly Stored Reagents | Always check the expiration dates on your reagents and ensure they have been stored at the recommended temperature.[1] Thaw all components completely and mix gently before use.[1] |
| Incorrect Wavelength/Filter Settings | Verify that the plate reader is set to the correct excitation and emission wavelengths for your assay.[1][2] |
| Enzyme Inactivity | The enzyme may be unstable or have low activity. Keep enzymes on ice and prepare fresh dilutions for each experiment.[3] |
| Presence of an Enzyme Inhibitor | Ensure that buffers do not contain inhibiting substances. For example, sodium azide inhibits peroxidase activity, and phosphate can inhibit alkaline phosphatase.[2] |
| Substrate Issues | Ensure the substrate is appropriate for the enzyme and has not degraded. For some assays, fresh H₂O₂ may be required. |
Troubleshooting Workflow: No Signal
Question: Why are my results inconsistent between wells (high variability)?
Answer:
High variability across replicate wells can invalidate your results. This issue often points to problems with pipetting, mixing, or environmental factors affecting the plate.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure tips are firmly seated.[2] Avoid pipetting very small volumes. When possible, prepare a master mix for reagents to be added to multiple wells.[1] Change tips between each standard and sample.[2] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before pipetting. Ensure uniform mixing within each well after reagent addition. |
| Edge Effects | This phenomenon, where outer wells behave differently from inner wells, is often due to uneven temperature or evaporation.[4][5] To mitigate this, equilibrate the plate to room temperature before use and use a plate sealer during incubations.[4] |
| Inconsistent Incubation Times/Temperatures | Ensure that incubation times and temperatures are uniform across all wells and plates.[4] |
| Contamination | Cross-contamination between wells can occur from splashing or reusing pipette tips.[2] Be careful during pipetting and always use fresh tips. |
Q3: What is time-dependent inhibition and how should I test for it?
A3: Time-dependent inhibition occurs when the inhibitory effect of a compound increases with the pre-incubation time of the inhibitor with the enzyme. [6]This can be due to slow binding of the inhibitor, or the inhibitor may be chemically modifying the enzyme. To test for this, pre-incubate the enzyme and inhibitor together for varying amounts of time before adding the substrate to start the reaction. If the IC50 value decreases with longer pre-incubation times, it indicates time-dependent inhibition.
Q4: My test compound seems to be a "promiscuous inhibitor." What does this mean and how can I confirm it?
A4: Promiscuous inhibitors are compounds that inhibit a wide range of enzymes through non-specific mechanisms, often by forming aggregates that sequester the enzyme. A key characteristic of these inhibitors is their sensitivity to detergent concentration. To test for promiscuous inhibition, include a non-ionic detergent like Triton X-100 (e.g., at 0.01%) in your assay buffer. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely a promiscuous inhibitor.
Experimental Protocols
General Protocol for an Enzyme Inhibition Assay
This protocol provides a general framework. Specific concentrations, volumes, and incubation times will need to be optimized for your particular enzyme and substrate.
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer at the optimal pH for your enzyme. [3] * Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer.
-
Substrate Stock Solution: Prepare a concentrated stock of the substrate in assay buffer or an appropriate solvent.
-
Inhibitor Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.
-
-
Set up the Assay Plate:
-
Use a 96-well plate suitable for your plate reader (e.g., clear for colorimetric, black for fluorescence). [1] * Prepare serial dilutions of your inhibitor stock solution.
-
Add a small volume of the diluted inhibitor or vehicle (for controls) to the appropriate wells.
-
-
Pre-incubation:
-
Prepare a working solution of the enzyme in assay buffer.
-
Add the enzyme solution to all wells except the "no-enzyme" controls.
-
Incubate the plate for a set period (e.g., 15-30 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme. [3]
-
-
Initiate the Reaction:
-
Prepare a working solution of the substrate in assay buffer.
-
Add the substrate solution to all wells to start the reaction. [3]
-
-
Monitor the Reaction:
-
Immediately place the plate in a microplate reader.
-
Measure the signal (e.g., absorbance, fluorescence) over time (kinetic assay) or after a fixed incubation period (endpoint assay). [7]
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
how to minimize byproducts in thiourea synthesis reactions
Welcome to the technical support center for thiourea synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproducts in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and laboratory methods for synthesizing thiourea?
A1: Several methods are employed for thiourea synthesis, each with its own advantages and challenges. The most prevalent methods include:
-
From Calcium Cyanamide: This industrial method involves reacting hydrogen sulfide with calcium cyanamide.[1][2] A variation of this process uses carbon dioxide in addition to hydrogen sulfide and calcium cyanamide.[3]
-
From Ammonium Thiocyanate: This method relies on the thermal isomerization of ammonium thiocyanate to thiourea.[2][4]
-
From Urea and Lawesson's Reagent: A one-step laboratory-scale method that uses a sulfuration reaction to convert urea to thiourea.[5][6]
-
From Amines and Isothiocyanates: A common and versatile method for preparing substituted thioureas by reacting an amine with an isothiocyanate.[7]
-
From Amines and Carbon Disulfide: This approach involves the condensation of an amine with carbon disulfide, typically forming a dithiocarbamate intermediate.[8]
Q2: What are the typical byproducts associated with each synthesis method?
A2: Byproduct formation is a common issue that can affect yield and purity. Key byproducts for major synthesis routes include:
-
Calcium Cyanamide Method: Impurities such as calcium trithiocarbonate and calcium sulphocyanide can form.[3] Slow, controlled addition of reactants is necessary to avoid the formation of byproducts like dicyandiamide.[3]
-
Ammonium Thiocyanate Isomerization: The primary impurity is typically unconverted ammonium thiocyanate.[4]
-
Urea and Lawesson's Reagent: The main byproducts are a thiophosphorus ylide and excess, unreacted urea.[5][6] High temperatures can also lead to product decomposition and an increase in side reactions.[5]
-
Carbon Disulfide Method: Hydrogen sulfide (H₂S) is a common byproduct.[5]
Q3: What general purification strategies can be used for crude thiourea?
A3: After synthesis, purification is critical. Common methods include:
-
Recrystallization: A standard technique for purifying solid compounds. The choice of solvent is crucial.
-
Solvent Washing/Extraction: Specific solvents can be used to wash away certain impurities. For instance, n-butanol can be used to dissolve thiourea and separate it from byproducts in the Lawesson's reagent method.[5][6]
-
Acid-Base Workup: If the structure of the thiourea derivative or impurities contains acidic or basic groups, an acid-base extraction can be an effective purification step.[9]
-
Sublimation: For the ammonium thiocyanate method, sublimation can be used to separate thiourea from the non-volatile ammonium thiocyanate impurity based on their different desublimation temperatures.[4]
Troubleshooting Guides
This section provides specific advice for issues encountered during common thiourea synthesis reactions.
Method 1: Synthesis from Calcium Cyanamide and Hydrogen Sulfide
Problem: Low yield and formation of undesirable byproducts like calcium trithiocarbonate.[3]
Root Cause: Improper control of reaction conditions, such as pH, temperature, and the rate of reactant addition. The formation of calcium hydroxide can be detrimental to the product.[3]
Solution:
-
Control Reactant Addition: Pass a mixture of carbon dioxide and hydrogen sulfide into a slurry of calcium cyanamide in water with constant stirring.[3] Adding the calcium cyanamide charge slowly and in a controlled manner prevents the formation of dicyandiamide.[3]
-
Maintain Alkaline pH: The reaction should be maintained at an alkaline pH to facilitate the formation of SH⁻ ions, which are essential for thiourea formation.[3]
-
Temperature Control: The initial reaction should be conducted at a temperature ranging from ambient to 80°C.[3] In some two-stage processes, the first stage is kept below 80°C (ideally 40-60°C) under reduced pressure, while the second stage is completed at 60-100°C under atmospheric pressure.[10]
Method 2: Isomerization of Ammonium Thiocyanate
Problem: The final product is significantly contaminated with unreacted ammonium thiocyanate.
Root Cause: The isomerization reaction has not reached completion. The conversion of ammonium thiocyanate to thiourea is an equilibrium process.
Solution:
-
Optimize Reaction Conditions: The reaction is typically performed by melting ammonium thiocyanate and maintaining the temperature between 140-170°C.[3] In another variation, using ammonium hydroxide as a medium, the reaction can be run at 65-90°C under pressure (0.1-1.0 MPa) for 3-6 hours to achieve a conversion rate of 78-95%.[4]
-
Purification by Sublimation: Utilize the different sublimation points of thiourea and ammonium thiocyanate. By carefully controlling the temperature (e.g., a first stage at 120-140°C), the crude solid can be heated, and the resulting mixed gas can be cooled to selectively recover high-purity thiourea.[4]
Method 3: Synthesis from Urea and Lawesson's Reagent
Problem: Low yield and contamination with thiophosphorus ylide and unreacted urea.[5][6]
Root Cause: Non-optimal reaction parameters (reactant ratio, temperature, time) lead to incomplete reaction and side product formation.
Solution:
-
Optimize Reactant Ratio: The mass ratio of urea to Lawesson's reagent significantly impacts the yield. An optimal ratio has been identified as 2:1.[5][6]
-
Control Temperature: The reaction yield increases with temperature up to an optimal point. The most beneficial reaction temperature was found to be 348K (75°C).[5][6] Temperatures above this can decrease selectivity, increase side reactions, and cause product decomposition.[5]
-
Optimize Reaction Time: The reaction should be allowed to proceed for a sufficient duration to ensure completion. The optimal reaction time has been determined to be 3.5 hours.[5][6]
-
Purification: After the reaction, the product can be purified by dissolving it in a suitable solvent like n-butanol and filtering to separate it from the thiophosphorus ylide byproduct and excess urea.[5][6]
Data Presentation
Table 1: Optimization of Thiourea Synthesis using Urea and Lawesson's Reagent
This table summarizes the effect of reaction parameters on the yield of thiourea, based on experimental findings.[5][6]
| Parameter | Value | Thiourea Yield (%) | Notes |
| Mass Ratio | 1:1 | Lower Yield | Sub-optimal ratio of Urea to Lawesson's Reagent. |
| (Urea:Lawesson's Reagent) | 2:1 | ~47.18% (initial) to 62.37% (optimized) | Optimal ratio identified in studies. [5] |
| 2.3:1 | Decreasing Yield | Moving away from the optimal ratio. | |
| 2.7:1 | Decreasing Yield | ||
| 3.2:1 | Decreasing Yield | ||
| Temperature | < 348K (75°C) | Sub-optimal | Yield increases with temperature up to the optimum. |
| 348K (75°C) | ~64.14% | Optimal temperature. [5] | |
| > 348K (75°C) | Decreasing Yield | Increased side reactions and product decomposition.[5] | |
| Reaction Time | < 3.5 hours | Sub-optimal | Reaction is incomplete. |
| 3.5 hours | ~64% | Optimal reaction time. [5] | |
| > 3.5 hours | Decreasing Yield | Potential for product decomposition over extended time. |
Experimental Protocols
Protocol 1: Synthesis of Thiourea from Urea and Lawesson's Reagent[5][6]
Materials:
-
Urea
-
Lawesson's Reagent
-
Tetrahydrofuran (THF)
-
n-Butanol (for purification)
-
Nitrogen gas supply
-
Reaction flask with condenser and magnetic stirrer
-
Water bath
Procedure:
-
Combine urea and Lawesson's reagent in a 2:1 mass ratio in a reaction flask.
-
Add 40 mL of tetrahydrofuran as the solvent.
-
Place the flask under a nitrogen atmosphere.
-
Heat the mixture in a water bath to 348K (75°C) with continuous stirring.
-
Maintain the reaction at this temperature for 3.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
To purify the product, add n-butanol to the crude mixture to dissolve the thiourea.
-
Filter the solution to remove the insoluble byproducts (thiophosphorus ylide) and any unreacted starting material.
-
Recover the thiourea from the n-butanol filtrate, for example, by solvent evaporation.
Protocol 2: Synthesis of N,N'-disubstituted Thioureas from Amines and Carbon Disulfide[8][11]
Materials:
-
Primary or secondary amine
-
Carbon Disulfide (CS₂)
-
Aqueous medium or suitable solvent
-
Reaction vessel
Procedure:
-
Dissolve the desired aliphatic primary amine in an aqueous medium in the reaction vessel.
-
Add carbon disulfide to the amine solution. The reaction proceeds through the formation of a dithiocarbamate salt intermediate.
-
The dithiocarbamate can be desulfurized in situ to provide an isothiocyanate.
-
The generated isothiocyanate reacts with another molecule of the amine to produce the symmetrical N,N'-disubstituted thiourea product.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated via filtration or extraction, depending on its solubility.
Visualizations
Caption: General troubleshooting workflow for purifying crude thiourea.
Caption: Reaction pathways in the Calcium Cyanamide method.
Caption: Logic for optimizing the Urea + Lawesson's Reagent synthesis.
References
- 1. Thiourea - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. US6657082B2 - Process for the preparation of thiourea - Google Patents [patents.google.com]
- 4. CN106699623A - Thiourea conversion method using ammonium thiocyanate - Google Patents [patents.google.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3723522A - Production of thiourea - Google Patents [patents.google.com]
refining analytical methods for detecting 1,3-Bis(4-hydroxyphenyl)thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 1,3-Bis(4-hydroxyphenyl)thiourea. The information is tailored for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A common and robust method for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.
Experimental Protocol: RP-HPLC-UV
This protocol is a recommended starting point and may require optimization based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 242 nm |
| Standard Preparation | Prepare a stock solution of 1 mg/mL in methanol. Serially dilute with the initial mobile phase composition to create a calibration curve (e.g., 1-100 µg/mL). |
| Sample Preparation | Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection. |
Troubleshooting Guide: HPLC-UV Analysis
| Issue | Potential Cause | Recommended Solution |
| No Peak/Very Small Peak | - Incorrect injection.- Detector lamp is off.- Sample concentration is too low.- Mobile phase composition is incorrect. | - Ensure the autosampler is functioning correctly.- Check the detector lamp status.- Concentrate the sample or inject a higher concentration standard.- Prepare fresh mobile phase and ensure proper mixing. |
| Peak Tailing | - Column contamination.- Interaction with active silanols on the column.- Mobile phase pH is not optimal. | - Flush the column with a strong solvent.- Use a column with end-capping or add a competing base like triethylamine (0.1%) to the mobile phase.[1]- Adjust the mobile phase pH; for phenolic compounds, a lower pH (around 2.5-3.5) can improve peak shape. |
| Peak Fronting | - Sample overload.- Sample solvent is too strong. | - Dilute the sample.- Dissolve the sample in the initial mobile phase. |
| Split Peaks | - Column void or channeling.- Contamination at the column inlet. | - Replace the column.- Reverse-flush the column (if permissible by the manufacturer) or replace the inlet frit. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Column temperature fluctuation.- Column degradation. | - Prepare fresh mobile phase and ensure thorough mixing.- Use a column oven for stable temperature control.[2]- Replace the column. |
| Baseline Noise/Drift | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system. | - Degas the mobile phase.- Flush the system with a clean, strong solvent.- Check all fittings for leaks.[2] |
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation
For confirmation of identity and higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Experimental Protocol: LC-MS
| Parameter | Condition |
| LC System | UHPLC or HPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 90% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative Mode Screening |
| Scan Mode | Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Expected Ion (Positive) | [M+H]⁺ = 261.07 m/z |
| Expected Ion (Negative) | [M-H]⁻ = 259.07 m/z |
Troubleshooting Guide: LC-MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Low/No Signal | - Poor ionization.- Incorrect mass settings.- Ion source is dirty. | - Optimize ionization source parameters (e.g., capillary voltage, gas flow).- Verify the calculated mass of the target ion.- Clean the ion source. |
| Poor Peak Shape | - Inappropriate mobile phase for MS.- High sample concentration causing source saturation. | - Ensure mobile phase additives are volatile (e.g., formic acid, ammonium formate).[3]- Dilute the sample. |
| High Background Noise | - Contaminated mobile phase or LC system.- Non-volatile buffers used. | - Use high-purity solvents and freshly prepared mobile phase.- Use volatile buffers. |
| In-source Fragmentation | - High cone voltage or fragmentation voltage. | - Reduce the cone/fragmentation voltage to minimize fragmentation in the source. |
LC-MS Troubleshooting Logic
Caption: A decision tree for troubleshooting common LC-MS problems.
Frequently Asked Questions (FAQs)
Q1: What is the expected UV maximum absorption for this compound?
A1: While specific data for this compound is limited, thiourea and its derivatives typically exhibit strong UV absorbance in the range of 230-280 nm. A starting wavelength of 242 nm is recommended for detection.[4] A UV scan of a standard solution is advised to determine the optimal wavelength.
Q2: Can I use a different C18 column?
A2: Yes, but retention times and peak shapes may vary. It is important to choose a high-quality, end-capped C18 column to minimize interactions with the phenolic hydroxyl groups. If you change the column, a re-validation of the method is necessary.
Q3: My sample is not fully dissolving in the mobile phase. What should I do?
A3: this compound has moderate polarity. If solubility is an issue, you can try dissolving the sample in a small amount of a stronger, miscible organic solvent like methanol or DMSO, and then diluting it with the mobile phase. Ensure the final concentration of the strong solvent in the injected sample is low to avoid peak distortion.
Q4: I see ghost peaks in my chromatogram. What are they and how can I get rid of them?
A4: Ghost peaks are unexpected peaks that can arise from contamination in the mobile phase, sample carryover from previous injections, or bleed from the column.[1] To resolve this, use high-purity solvents, run blank injections with a strong solvent to clean the injector and column, and ensure proper column conditioning.
Q5: Is it better to use positive or negative ion mode for LC-MS analysis?
A5: It is recommended to screen both positive and negative ion modes. The thiourea moiety can be protonated to form [M+H]⁺ in positive mode. The phenolic hydroxyl groups can be deprotonated to form [M-H]⁻ in negative mode. The mode that provides the best sensitivity and signal-to-noise ratio should be chosen for quantification.
Q6: What are the expected major fragments in MS/MS analysis?
A6: While fragmentation patterns are highly dependent on the instrument and collision energy, for thiourea derivatives, common fragmentation pathways involve cleavage of the C-N bonds adjacent to the thiocarbonyl group.[5] For this compound, you might expect to see fragments corresponding to the hydroxyphenyl isothiocyanate ion or the hydroxyphenylamine ion. A full fragmentation study on a reference standard is necessary to confirm the fragmentation pattern.
References
Validation & Comparative
Efficacy of 1,3-Bis(4-hydroxyphenyl)thiourea and Other Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of 1,3-Bis(4-hydroxyphenyl)thiourea against other common antioxidants. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its structurally similar urea analog, 1,3-bis(p-hydroxyphenyl)urea, as a proxy to provide a substantive comparison. This comparison is further contextualized by evaluating the antioxidant activities of other thiourea derivatives and established standard antioxidants.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of a compound is primarily determined by its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This capacity is quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a higher antioxidant potency.
The following tables summarize the available quantitative data from Cupric Ion Reducing Antioxidant Capacity (CUPRAC), Ferric Reducing Antioxidant Power (FRAP), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.
Table 1: Antioxidant Activity of 1,3-bis(p-hydroxyphenyl)urea and Standard Antioxidants
| Compound | Assay | IC50 (µg/mL) | IC50 (mM) |
| 1,3-bis(p-hydroxyphenyl)urea | CUPRAC | 4.40 ± 0.07[1][2] | ~0.018 |
| 1,3-bis(p-hydroxyphenyl)urea | FRAP | 29.36 ± 1.20[1][2] | ~0.120 |
| Ascorbic Acid | DPPH | - | ~0.033 |
| Butylated Hydroxytoluene (BHT) | DPPH | - | - |
| Trolox | DPPH | - | - |
Note: The IC50 values for 1,3-bis(p-hydroxyphenyl)urea were converted from µg/mL to mM for comparison, using a molar mass of 244.24 g/mol .
Table 2: Antioxidant Activity of Other Thiourea Derivatives
| Compound | Assay | IC50 (mM) |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001[3] |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001[3] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015[3] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021[3] |
| 1,3-bis(3,4-dichlorophenyl)thiourea | DPPH | 45 µg/mL (~0.12 mM)[4] |
| 1,3-bis(3,4-dichlorophenyl)thiourea | ABTS | 52 µg/mL (~0.14 mM)[4] |
The data suggests that 1,3-bis(p-hydroxyphenyl)urea exhibits potent antioxidant activity, particularly in the CUPRAC assay. When comparing the broader class of thiourea derivatives, their efficacy varies significantly based on their chemical structure. For instance, 1,3-diphenyl-2-thiourea (DPTU) shows strong activity in the ABTS assay. The presence of hydroxyl groups on the phenyl rings in the target compound is anticipated to enhance its antioxidant capacity due to the electron-donating nature of these groups.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate reproducibility and further research.
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
This assay is based on the reduction of the cupric ion (Cu2+) to the cuprous ion (Cu1+) by the antioxidant. The resulting Cu1+ ion forms a colored complex with neocuproine, which is measured spectrophotometrically.
-
Reagent Preparation :
-
Copper(II) chloride solution (10 mM).
-
Neocuproine solution (7.5 mM in ethanol).
-
Ammonium acetate buffer (1 M, pH 7.0).
-
CUPRAC reagent: Mix the above three solutions in a 1:1:1 ratio.
-
-
Assay Procedure :
-
Add 1 mL of CUPRAC reagent to 0.5 mL of the antioxidant solution (at various concentrations).
-
Add 0.6 mL of distilled water and mix thoroughly.
-
Incubate the mixture at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm against a reagent blank.
-
-
Calculation : The antioxidant capacity is calculated from a standard curve prepared with a known antioxidant, such as Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color.
-
Reagent Preparation :
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl3) solution (20 mM).
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 ratio. Prepare this reagent fresh.
-
-
Assay Procedure :
-
Pre-warm the FRAP reagent to 37°C.
-
Add 1.5 mL of the FRAP reagent to a cuvette.
-
Add 50 µL of the antioxidant solution (at various concentrations).
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm against a reagent blank.
-
-
Calculation : The FRAP value is determined by comparing the change in absorbance with a standard curve constructed using a known concentration of FeSO4.
2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation :
-
DPPH solution (0.1 mM in methanol).
-
-
Assay Procedure :
-
Add 2 mL of the DPPH solution to 1 mL of the antioxidant solution (at various concentrations).
-
Shake the mixture and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm against a methanol blank.
-
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against concentration.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation :
-
ABTS solution (7 mM).
-
Potassium persulfate solution (2.45 mM).
-
ABTS•+ solution: Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure :
-
Add 1 mL of the diluted ABTS•+ solution to 10 µL of the antioxidant solution (at various concentrations).
-
Incubate the mixture at 30°C for 6 minutes.
-
Measure the absorbance at 734 nm against an ethanol blank.
-
-
Calculation : The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against concentration.
Signaling Pathways in Antioxidant Action
Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. Two key pathways are the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway and the Mitogen-activated protein kinase (MAPK) pathway.
NRF2 Signaling Pathway
The NRF2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, NRF2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). Upon exposure to oxidative stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
Caption: NRF2 signaling pathway activation by oxidative stress.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including the response to oxidative stress. Oxidative stress can activate several branches of the MAPK pathway, leading to either cell survival or apoptosis, depending on the context and duration of the stress. Antioxidants can modulate this pathway to promote cell survival.
Caption: MAPK signaling cascade in response to oxidative stress.
References
Validating the Anticancer Potential of 1,3-Bis(4-hydroxyphenyl)thiourea in 3D Spheroid Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transition from two-dimensional (2D) cell culture to three-dimensional (3D) spheroid models represents a critical advancement in preclinical cancer research, offering a more physiologically relevant microenvironment that better predicts in vivo drug efficacy. This guide provides a comparative overview of the anticipated anticancer activity of 1,3-Bis(4-hydroxyphenyl)thiourea in 3D spheroids, drawing upon experimental data from closely related 1,3-disubstituted thiourea derivatives. Standard chemotherapeutic agents are included as benchmarks to contextualize the potential efficacy of this compound class.
Disclaimer: Specific experimental data for this compound in 3D spheroid models is not yet publicly available. The data presented for thiourea derivatives is based on published studies of structurally similar compounds and should be considered representative.
Data Presentation: Comparative Efficacy in 2D and 3D Models
The shift to a 3D culture system often reveals a notable increase in cancer cell resistance to treatment compared to traditional 2D monolayers.[1][2] This phenomenon is attributed to factors such as limited drug penetration, altered gene expression, and the presence of hypoxic cores within the spheroids. The following tables summarize the cytotoxic activity of representative thiourea derivatives and standard chemotherapeutics in both 2D and 3D cancer models.
Table 1: Anticancer Activity of a Representative 1,3-Disubstituted Thiourea Derivative in 3D Spheroids
| Compound | Cell Line | 3D Spheroid Viability | Observations |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colorectal cancer) | Demonstrated sensitivity | Showed greater efficacy compared to other tested derivatives in a 3D model.[3] |
Table 2: Comparative Anticancer Activity of Thiourea Derivatives and Standard Drugs in 2D Cell Culture
| Compound/Drug | Cell Line(s) | IC50 Range (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480, SW620 (colorectal), PC3 (prostate), K-562 (leukemia) | 1.5 - 9.0 | [4] |
| Diarylthiourea Derivative | MCF-7 (breast cancer) | 338.33 | [5] |
| Doxorubicin | HCT116, HepG2, MCF-7 | 4.56 - 8.29 | [6] |
| Cisplatin | SW480, SW620, PC3, K-562 | Generally higher IC50 than active thiourea derivatives | [7] |
| Paclitaxel | Prostate Cancer Cells (2D) | 0.0152 | [8] |
Table 3: Comparison of Drug Efficacy in 2D vs. 3D Models for Standard Chemotherapeutics
| Drug | Cancer Type | Fold Increase in IC50 (3D vs. 2D) | Key Findings |
| Doxorubicin | Bladder Cancer (RT4) | ~2 | 3D cultures exhibited higher resistance.[1] |
| Doxorubicin | Breast Cancer (MCF-7) | 4-10 | Spheroids were more resistant to treatment.[9] |
| Cisplatin | Ovarian Cancer | - | 3D models showed higher resistance compared to 2D.[10] |
| Paclitaxel | Prostate Cancer | Not directly comparable, but micelles showed higher cytotoxicity in 3D than free drug. | 3D model revealed different efficacy profiles for drug formulations.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments in the evaluation of anticancer compounds in 3D spheroids.
3D Spheroid Culture
-
Cell Seeding: Cancer cells (e.g., SW620, MCF-7) are seeded into ultra-low attachment round-bottom 96-well plates at a density of 500-2000 cells per well.
-
Spheroid Formation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 3-4 days to allow for spheroid formation. Spheroid size and morphology should be monitored daily.
Drug Treatment
-
Compound Preparation: this compound and reference compounds (e.g., doxorubicin, cisplatin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the appropriate cell culture medium.
-
Treatment Application: A range of concentrations of the test compounds are added to the wells containing mature spheroids. Control wells receive vehicle-only treatment.
-
Incubation: Spheroids are incubated with the compounds for a predefined period (e.g., 72 hours).
Spheroid Viability Assay (CellTiter-Glo® 3D)
-
Reagent Preparation: The CellTiter-Glo® 3D reagent is equilibrated to room temperature.
-
Assay Procedure: An equal volume of CellTiter-Glo® 3D reagent is added to each well containing a spheroid.
-
Lysis and Signal Stabilization: The plate is placed on an orbital shaker for 5 minutes to induce cell lysis, followed by a 25-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
-
Reagent Preparation: The Caspase-Glo® 3/7 3D reagent is prepared according to the manufacturer's instructions.
-
Assay Procedure: An equal volume of the reagent is added to each well.
-
Signal Development: The plate is incubated at room temperature for 30-60 minutes.
-
Data Acquisition: Luminescence is measured to quantify caspase-3/7 activity, a hallmark of apoptosis.
Mandatory Visualization
Signaling Pathways
Thiourea derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways.[3][5] The diagram below illustrates the putative mechanisms of action.
Caption: Putative signaling pathways modulated by thiourea derivatives.
Experimental Workflow
The following diagram outlines the experimental workflow for the validation of this compound's anticancer activity in 3D spheroids.
References
- 1. Frontiers | Comparative Analysis of 3D Bladder Tumor Spheroids Obtained by Forced Floating and Hanging Drop Methods for Drug Screening [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Core-Cross-Linking Accelerates Antitumor Activities of Paclitaxel-Conjugate Micelles to Prostate Multicellular Tumor Spheroids: A Comparison of 2D and 3D Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Study: 1,3-Bis(4-hydroxyphenyl)thiourea vs. its Urea Analogue
A detailed analysis of the synthesis, biological activities, and potential therapeutic applications of 1,3-Bis(4-hydroxyphenyl)thiourea and 1,3-Bis(4-hydroxyphenyl)urea.
In the landscape of medicinal chemistry, the structural nuances of a molecule can significantly dictate its biological activity. This guide provides a comparative overview of two closely related compounds: this compound and its oxygen-containing counterpart, 1,3-Bis(4-hydroxyphenyl)urea. While both molecules share a common diphenyl scaffold, the substitution of a sulfur atom for an oxygen in the central urea moiety introduces distinct physicochemical properties that can influence their therapeutic potential. This comparison delves into their synthesis, antioxidant, and anti-inflammatory activities, supported by available experimental data, to offer researchers and drug development professionals a comprehensive understanding of their respective profiles.
Chemical Properties and Synthesis
The core difference between the two molecules lies in the central carbonyl group of the urea being replaced by a thiocarbonyl group in the thiourea analog. This substitution impacts bond angles, polarity, and hydrogen bonding capabilities, which in turn can affect solubility, metabolic stability, and interaction with biological targets.
1,3-Bis(4-hydroxyphenyl)urea is a well-characterized compound.[1] Its synthesis is typically achieved through the reaction of p-aminophenol with urea under acidic conditions.[2]
This compound , with the CAS number 1473-33-2, can be synthesized through several potential routes.[3][4] A common method involves the reaction of 4-aminophenol with carbon disulfide.[3] Another approach is the reaction of 4-aminophenol with thiophosgene.[3]
Comparative Biological Activity
While direct comparative studies are limited, a review of the individual activities of the urea compound and the general properties of thiourea derivatives provides valuable insights.
Antioxidant Activity
1,3-Bis(4-hydroxyphenyl)urea has demonstrated significant antioxidant potential in vitro. Studies have reported its IC50 values in different antioxidant assays, indicating its capacity to scavenge free radicals.
| Antioxidant Assay | IC50 Value of 1,3-Bis(4-hydroxyphenyl)urea |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | 4.40 ± 0.07 µg/mL |
| Ferric Reducing Antioxidant Power (FRAP) | 29.36 ± 1.20 µg/mL |
Anti-inflammatory Activity
1,3-Bis(4-hydroxyphenyl)urea has been the subject of more extensive anti-inflammatory studies. Both in-silico and in-vivo experiments suggest its potential as an anti-inflammatory agent.[2][8][9] It has been shown to inhibit key inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines and Enzymes: Studies have demonstrated that 1,3-Bis(4-hydroxyphenyl)urea can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] Furthermore, it has been shown to decrease the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10][11]
-
NF-κB Pathway Inhibition: The anti-inflammatory effects of 1,3-Bis(4-hydroxyphenyl)urea are linked to its ability to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway. By reducing the expression of NF-κB protein, it can downregulate the transcription of various pro-inflammatory genes.
The anti-inflammatory activity of 1,3-Bis(4-hydroxyphenyl)urea has been observed to be dose-dependent, with doses of 100 and 200 mg/kg BW showing efficacy comparable to the standard anti-inflammatory drug, diclofenac sodium, in animal models.[8][10][11]
This compound : Specific data on the anti-inflammatory activity of this compound is scarce. However, the broader class of thiourea derivatives has been reported to possess anti-inflammatory properties.[5][7][12][13][14] The mechanism of action for many anti-inflammatory thioureas involves the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).[13]
Toxicity Profile
1,3-Bis(4-hydroxyphenyl)urea has been evaluated for its toxicity and appears to have a relatively low toxicity profile.[9] Acute toxicity tests in animal models showed no mortality or signs of toxicity at doses up to 5000 mg/kg BW.[8]
This compound : No specific toxicity data for this compound was found in the reviewed literature.
Experimental Protocols
Synthesis of 1,3-Bis(4-hydroxyphenyl)urea
A common laboratory-scale synthesis involves the following steps:
-
p-Aminophenol is dissolved in an aqueous solution of hydrochloric acid.
-
Urea is added to the reaction mixture.
-
The pH of the mixture is adjusted to acidic conditions (around pH 3) with hydrochloric acid.
-
The mixture is refluxed for a specific duration.
-
The product is then isolated, purified, and characterized using spectroscopic methods.
Synthesis of this compound (General Method)
A potential synthetic route based on general methods for thiourea synthesis is as follows:
-
4-Aminophenol is dissolved in a suitable solvent (e.g., ethanol).
-
Carbon disulfide is added to the solution.
-
The reaction mixture is stirred, often at room temperature or with gentle heating, for a specified time.
-
The resulting precipitate of this compound is collected by filtration, washed, and dried.[3] Alternatively, thiophosgene can be used in place of carbon disulfide.[3]
Antioxidant Activity Assays (CUPRAC and FRAP) for 1,3-Bis(4-hydroxyphenyl)urea
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity): This assay is based on the reduction of Cu(II)-Neocuproine complex to Cu(I)-Neocuproine complex by the antioxidant compound. The absorbance of the resulting colored complex is measured spectrophotometrically.
-
FRAP (Ferric Reducing Antioxidant Power): This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is monitored spectrophotometrically.
Signaling Pathway Diagrams
The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the inhibition of the NF-κB and COX signaling pathways.
Caption: Inhibition of NF-κB and COX-2 pathways.
Conclusion
Both 1,3-Bis(4-hydroxyphenyl)urea and its thiourea analogue are promising scaffolds in medicinal chemistry. The urea derivative has demonstrated notable antioxidant and anti-inflammatory properties, with a well-defined mechanism of action involving the inhibition of the NF-κB and COX-2 pathways and a favorable preliminary toxicity profile. While specific experimental data for the thiourea analogue is less available, the known biological activities of thiourea-containing compounds suggest it likely possesses similar, and potentially enhanced, therapeutic properties. The difference in the core structure, substituting oxygen with sulfur, warrants further direct comparative studies to elucidate the specific advantages and disadvantages of each compound. Such research would be invaluable for guiding the future design and development of novel antioxidant and anti-inflammatory agents.
References
- 1. 1,3-Bis(4-hydroxyphenyl)urea | C13H12N2O3 | CID 253782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:1473-33-2 | Chemsrc [chemsrc.com]
- 4. 1473-33-2 Thiourea, N,N'-bis(4-hydroxyphenyl)- - CAS数据库 [cheman.chemnet.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory activity and toxicity... | F1000Research [f1000research.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX-2 protein expression on λ-Carrageenan-induced rats [pharmacia.pensoft.net]
- 11. public.pensoft.net [public.pensoft.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity in Cancerous vs. Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The fundamental goal of cancer chemotherapy is to eradicate malignant cells while minimizing damage to healthy tissues. This principle, known as selective cytotoxicity, is the cornerstone of modern drug development.[1] An ideal anticancer agent should exhibit high potency against tumor cells and low toxicity towards normal cells, leading to a wide therapeutic window.[1] In vitro cell-based assays are indispensable preliminary steps to evaluate the selective cytotoxicity of novel compounds and established chemotherapeutic agents.
This guide provides a comparative analysis of the cytotoxic effects of various compounds on cancerous and their non-cancerous counterparts, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is used to express the degree of selectivity.[2] A higher SI value signifies greater selectivity for cancer cells.[2]
| Compound | Cancerous Cell Line (Type) | IC50 (µM) | Non-Cancerous Cell Line (Type) | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Doxorubicin | MCF-7 (Breast) | 2.50 ± 1.76 | HK-2 (Kidney) | > 20 | > 8.0 | [3] |
| Doxorubicin | HeLa (Cervical) | 2.92 ± 0.57 | HK-2 (Kidney) | > 20 | > 6.8 | [3] |
| Doxorubicin | HepG2 (Liver) | 12.18 ± 1.89 | HK-2 (Kidney) | > 20 | > 1.6 | [3] |
| Piperidinyl-DES | MCF-7 (Breast) | 19.7 ± 0.95 | Rat Normal Liver | 35.1 | 1.78 | [2][4] |
| Pyrrolidinyl-DES | MCF-7 (Breast) | 17.6 ± 0.4 | Rat Normal Liver | > 50 | > 2.84 | [2][4] |
| Gold Complex 7 | CT26 (Colon) | ~0.5 | MRC-5 (Lung Fibroblast) | ~7.5 | ~15.0 | [5] |
| Gold Complex 7 | MCF-7 (Breast) | ~0.8 | MRC-5 (Lung Fibroblast) | ~7.5 | ~9.4 | [5] |
| Paclitaxel | A549 (Lung) | Varies | BEAS-2B (Lung) | Non-cytotoxic | High | [6][7] |
| Camptothecin | A549 (Lung) | Varies | BEAS-2B (Lung) | Cytotoxic | Low | [6][7] |
| Trans-cinnamaldehyde | HeLa (Cervical) | Similar | CCD (Fibroblast) | Similar | ~1.0 | [8] |
| Carvacrol | HeLa (Cervical) | Similar | CCD (Fibroblast) | Similar | ~1.0 | [8] |
| Eugenol | HeLa (Cervical) | Similar | CCD (Fibroblast) | Similar | ~1.0 | [8] |
*Note: In the study by Chen et al., Paclitaxel and Camptothecin were evaluated in combination with sodium-R-alpha lipoate. The lipoate itself was found to be selectively cytotoxic to A549 cells while being non-cytotoxic to BEAS-2B cells.[6][7] It also moderately protected BEAS-2B cells from camptothecin-induced cytotoxicity.[6]
Mandatory Visualization
Caption: A typical workflow for in vitro cytotoxicity assessment.
Caption: Major pathways of chemotherapy-induced apoptosis.[9][10]
Caption: Calculation and interpretation of the Selectivity Index.[2]
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are summarized protocols for two of the most common assays used in cytotoxicity studies.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.[13]
Methodology:
-
Cell Plating: Seed cells (e.g., 1,000 to 100,000 cells/well) in a 96-well plate and incubate to allow for cell attachment (typically 24 hours for adherent cells).
-
Compound Addition: Treat the cells with various concentrations of the test compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2 to 4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or a specialized detergent reagent, to dissolve the formazan crystals.[11] Shake the plate for approximately 15 minutes to ensure complete dissolution.[12]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[11][13] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[12]
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]
Methodology:
-
Cell Preparation: After treatment with the test compound, harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin and collect any floating cells from the supernatant.[14][15]
-
Washing: Wash the cells with cold PBS (Phosphate-Buffered Saline) and centrifuge to obtain a cell pellet.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-conjugated Annexin V and PI to the cell suspension.[16][17]
-
Incubation: Incubate the cells for approximately 15 minutes at room temperature in the dark to allow for binding.[17]
-
Data Acquisition: Analyze the stained cells using a flow cytometer without delay.[14] The instrument will detect the fluorescence signals from each cell.
-
Analysis: The cell population is gated into four quadrants:
References
- 1. The future of cytotoxic therapy: selective cytotoxicity based on biology is the key - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Selective cytotoxic activities of two novel synthetic drugs on human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective cytotoxicity and combined effects of camptothecin or paclitaxel with sodium-R-alpha lipoate on A549 human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Induction of apoptosis by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Unveiling the Enzyme Inhibition Profile of 1,3-Bis(4-hydroxyphenyl)thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibition kinetics of 1,3-Bis(4-hydroxyphenyl)thiourea against other thiourea derivatives and a standard inhibitor, kojic acid. The information is intended to support research and development efforts in the discovery of novel enzyme inhibitors.
While the core compound of this guide is this compound, it is important to note that literature suggests some 1,3-disubstituted thioureas may exhibit low or no direct inhibitory activity against certain enzymes like tyrosinase. This guide, therefore, presents a comparative landscape to contextualize the potential activity of this compound by benchmarking it against structurally related and well-characterized thiourea-based inhibitors.
Comparative Analysis of Enzyme Inhibition Kinetics
The following table summarizes the available quantitative data on the inhibition of tyrosinase and urease by various thiourea derivatives and the standard tyrosinase inhibitor, kojic acid. This allows for a direct comparison of their potency and mechanism of action.
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| This compound | Tyrosinase | Data not available | Data not available | Data not available |
| Phenylthiourea (PTU) | Tyrosinase | - | 0.21 ± 0.09 | Competitive[1] |
| N-hydroxy-N'-phenylthiourea analogue 1 | Tyrosinase | ~0.29 | - | -[2] |
| Thioacetazone | Tyrosinase | 14 | - | Non-competitive |
| Ambazone | Tyrosinase | 15 | - | Non-competitive |
| Indole-thiourea derivative 4b | Tyrosinase | 5.9 ± 2.47 | - | Competitive |
| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase | 0.76 (monophenolase), 3.80 (diphenolase) | 2.82 (Kᵢ), 6.79 (Kᵢₛ) | Mixed-type[3] |
| Bis-acyl-thiourea derivative UP-1 | Urease | 1.55 ± 0.0288 | - | -[4] |
| LaSMMed 124 (nitro-substituted arylthiourea) | Urease | 464 | 80 - 130 | Mixed-type[5] |
| Kojic Acid (Reference) | Tyrosinase | 121 ± 5 | - | Competitive/Mixed [6] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods in the field and are crucial for the accurate and reproducible evaluation of enzyme inhibitors.
Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on tyrosinase, a key enzyme in melanin synthesis. The method is based on the measurement of the formation of dopachrome from the oxidation of L-DOPA.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Tyrosinase solution
-
Test compound solution at various concentrations.
-
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding L-DOPA solution to each well.
-
Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475-492 nm) at regular intervals using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme + substrate) and A_sample is the absorbance of the reaction mixture with the test compound.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition kinetics (Kᵢ and type of inhibition), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.
Urease Inhibition Assay
This assay evaluates the inhibitory effect of a compound on urease, an enzyme that catalyzes the hydrolysis of urea. The assay typically measures the amount of ammonia produced.
Materials:
-
Urease (e.g., from Jack Bean)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol-hypochlorite reagent (for ammonia detection)
-
Test compound
-
Thiourea (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and thiourea in an appropriate solvent.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Urease solution
-
Test compound solution at various concentrations.
-
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Start the reaction by adding the urea solution to each well.
-
Incubate the plate for a defined period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction and measure the amount of ammonia produced. This is often done by adding a phenol-hypochlorite reagent which reacts with ammonia to produce a colored product (indophenol), which can be measured spectrophotometrically (typically around 625-630 nm).
-
The percentage of urease inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value is determined from the dose-response curve.
-
Kinetic parameters are determined by performing the assay with varying concentrations of substrate and inhibitor and analyzing the data using appropriate graphical methods.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biochemical pathways, the following diagrams are provided.
Caption: General workflow for an enzyme inhibition assay.
Caption: Simplified tyrosinase signaling pathway and the point of inhibition.
References
- 1. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Thiourea and Thiadiazole Derivatives
A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory properties of thiourea and thiadiazole derivatives, supported by experimental data and detailed protocols.
Thiourea and thiadiazole derivatives have emerged as privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural versatility allows for the synthesis of a wide array of compounds with potential therapeutic applications. This guide provides an objective comparison of the biological activities of these two important classes of heterocyclic compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by quantitative experimental data, detailed methodologies for key biological assays, and visual representations of the underlying signaling pathways.
Anticancer Activity: A Tale of Two Scaffolds
Both thiourea and thiadiazole derivatives have shown significant promise as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The mechanism of action, however, often differs, providing distinct avenues for therapeutic intervention.
Thiourea derivatives have been extensively investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, many thiourea-based compounds act as inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.[1] By blocking VEGFR-2, these derivatives can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis. Furthermore, some thiourea derivatives have been shown to interfere with the RAS-RAF-MAPK signaling cascade, a critical pathway that regulates cell growth and division.
Thiadiazole derivatives, on the other hand, exhibit a broader range of anticancer mechanisms. Some derivatives have been found to induce apoptosis (programmed cell death) in cancer cells, while others can arrest the cell cycle at different phases, preventing cell division.[2] The cytotoxic potential of thiadiazole derivatives is often attributed to their ability to intercalate with DNA or inhibit enzymes crucial for cancer cell survival.
The following table summarizes the in vitro anticancer activity of representative thiourea and thiadiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiourea | 1,3,4-thiadiazine-thiourea derivative 5j | A549 (Lung) | 0.32 | [3] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [4] | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [4] | |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [4] | |
| Thiadiazole | Thiazolidin-4-one derivative 5d | HepG2 (Liver) | 8.80 | [1] |
| Thiazolidin-4-one derivative 5d | MCF-7 (Breast) | 7.22 | [1] | |
| Thiazolidin-4-one derivative 5d | HCT-116 (Colon) | 9.35 | [1] | |
| Imidazole–thiadiazole derivative 50 | HEPG2-1 (Liver) | 0.86 | [2] |
Antimicrobial Activity: Combatting Microbial Resistance
The rise of antibiotic resistance has created an urgent need for the development of novel antimicrobial agents. Both thiourea and thiadiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.
Thiourea derivatives often exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways. Some studies suggest that the thiourea scaffold can chelate metal ions that are crucial for microbial growth and survival.
Thiadiazole derivatives are well-documented for their potent antimicrobial properties. Their mechanism of action is often attributed to the disruption of the microbial cell membrane integrity.[5] The lipophilic nature of many thiadiazole derivatives facilitates their insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
The following table presents a comparison of the in vitro antimicrobial activity of selected thiourea and thiadiazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiourea | Thiourea derivative 8 | S. aureus | 0.95 | [4][6] |
| Thiourea derivative 8 | B. subtilis | 1.15 | [4][6] | |
| Thiourea derivative 8 | P. aeruginosa | 3.25 | [4][6] | |
| Thiourea derivative 6 | S. aureus | 5.12 | [6] | |
| Thiourea derivative 6 | B. subtilis | 2.29 | [6] | |
| Thiadiazole | 1,3,4-thiadiazole derivative 14a | B. polymyxa | 2.5 | [3] |
| 1,3,4-thiadiazole derivative 16i | S. aureus | 0.78 | [7] | |
| 5-(4-bromophenyl)-1,3,4-thiadiazole 23p | M. luteus | 15.63 | [7] | |
| Tris-1,3,4-thiadiazole derivative 26 | S. pneumoniae | 8 | [4] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Both thiourea and thiadiazole derivatives have been investigated for their anti-inflammatory properties, with promising results in preclinical models.
The anti-inflammatory effects of thiourea derivatives are often linked to their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting COX and 5-LOX, thiourea derivatives can effectively reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation.
Thiadiazole derivatives have also demonstrated significant anti-inflammatory activity. While the exact mechanisms are still under investigation, some studies suggest that they may also modulate the arachidonic acid pathway. Additionally, some thiadiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
The following table provides a comparison of the in vivo anti-inflammatory activity of representative thiourea and thiadiazole derivatives in the carrageenan-induced paw edema model, a standard assay for acute inflammation. The data is presented as the percentage of edema inhibition.
| Compound Class | Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Thiourea | Naproxen-thiourea derivative 4 | 10 | 54.01 | [5] |
| Naproxen-thiourea derivative 7 | 10 | 54.12 | [5] | |
| Thiadiazole | 2,6-diaryl-imidazo[2,1-b][3][6][8]thiadiazole 5c | 10 | > Diclofenac | [9] |
| Thiazole derivative 3c | - | 44 | [8] | |
| Thiazole derivative 3d | - | 41 | [8] |
Signaling Pathways and Mechanisms of Action
To provide a deeper understanding of the biological activities of these compounds, the following diagrams illustrate some of the key signaling pathways and mechanisms of action that are modulated by thiourea and thiadiazole derivatives.
Caption: Thiourea derivatives can inhibit the VEGFR-2 signaling pathway.
Caption: Thiourea derivatives can inhibit the COX and LOX pathways.
Caption: Thiadiazole derivatives can disrupt the bacterial cell membrane.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Thiourea or thiadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Thiourea or thiadiazole derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile cork borer or pipette tips
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Protocol:
-
Preparation of Agar Plates: Prepare the agar medium according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Spread the inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema.
Materials:
-
Wistar rats or Sprague-Dawley rats
-
1% Carrageenan solution in saline
-
Thiourea or thiadiazole derivatives (suspended in a vehicle like 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Pletysmometer or digital calipers
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
This guide provides a comparative overview of the biological activities of thiourea and thiadiazole derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. The distinct mechanisms of action and broad-spectrum activities of these two heterocyclic scaffolds underscore their importance as versatile platforms for the design of novel therapeutic agents. Further research into the structure-activity relationships and optimization of lead compounds from both classes holds significant promise for addressing unmet medical needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Promise of 1,3-Bis(4-hydroxyphenyl)thiourea: A Comparative Guide to its In Vivo and In Vitro Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 1,3-Bis(4-hydroxyphenyl)thiourea and its analogs, alongside established therapeutic agents. While direct in vivo validation for this specific compound remains to be published, this guide synthesizes available in vitro data and the in vivo performance of a close structural analog to build a case for its therapeutic potential and guide future research.
The therapeutic landscape is in constant search of novel molecules with improved efficacy and safety profiles. Thiourea derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide focuses on this compound, a symmetrically substituted diarylthiourea, and evaluates its potential by comparing its expected performance with that of established drugs and other relevant thiourea derivatives.
In Vivo Anti-Inflammatory Activity: A Tale of a Close Analog
Direct in vivo studies on this compound are not yet available in the public domain. However, compelling evidence from its urea analog, 1,3-bis(p-hydroxyphenyl)urea, offers a strong rationale for investigating the thiourea counterpart. In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, 1,3-bis(p-hydroxyphenyl)urea demonstrated significant anti-inflammatory activity.
Table 1: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |
| 1,3-bis(p-hydroxyphenyl)urea | 50 | Not specified, but comparable to Diclofenac | 1-6 | |
| 1,3-bis(p-hydroxyphenyl)urea | 100 | Not specified, but comparable to Diclofenac | 1-6 | |
| 1,3-bis(p-hydroxyphenyl)urea | 200 | Not specified, but comparable to Diclofenac | 1-6 | |
| Diclofenac Sodium | 2.25 | Not specified, but used as a positive control | 1-6 | |
| Diclofenac | 5 | 56.17 ± 3.89 | 2 | [1][2] |
| Diclofenac | 20 | 71.82 ± 6.53 | 3 | [1][2] |
| Indomethacin | 0.66-2 | Significant inhibition | Not specified | [3] |
| Indomethacin | 10 | 83.34 | Not specified | [4] |
In Vitro Anticancer Activity: Thiourea Derivatives Show Broad Potential
Numerous in vitro studies have highlighted the cytotoxic effects of various thiourea derivatives against a range of cancer cell lines. While specific data for this compound is limited, the broader class of 1,3-disubstituted thioureas has shown promising results, often comparable to or even exceeding the potency of standard chemotherapeutic agents like Cisplatin and Doxorubicin.
Table 2: In Vitro Cytotoxicity (IC50) of Thiourea Derivatives and Standard Anticancer Drugs
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | [5] |
| SW620 (Colon) | 1.5 | [5] | |
| K562 (Leukemia) | 6.3 | [5] | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [5] |
| N,N'-Diarylthiourea Derivative | MCF-7 (Breast) | 338.33 ± 1.52 | [6] |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 2.5 | [7][8] |
| HepG2 (Liver) | 12.18 ± 1.89 | [7] | |
| HeLa (Cervical) | 2.92 ± 0.57 | [7] | |
| Cisplatin | MCF-7 (Breast) | Varies widely (meta-analysis) | [9] |
| HepG2 (Liver) | Varies widely (meta-analysis) | [9] | |
| HeLa (Cervical) | Varies widely (meta-analysis) | [9] |
In Vitro Antioxidant Activity: A Common Feature of Thiourea Derivatives
Thiourea derivatives are also recognized for their antioxidant properties, which can contribute to their therapeutic effects by mitigating oxidative stress involved in both inflammation and cancer. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: In Vitro Antioxidant Activity of Thiourea Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 | [10] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 | [10] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the efficacy of acute anti-inflammatory agents.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., 1,3-bis(p-hydroxyphenyl)urea), a reference drug (e.g., Indomethacin or Diclofenac), or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound or a standard drug (e.g., Doxorubicin, Cisplatin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Conclusion and Future Directions
The available in vitro data on a variety of 1,3-disubstituted thiourea derivatives strongly suggest that this class of compounds possesses significant anticancer and antioxidant potential. Furthermore, the pronounced in vivo anti-inflammatory activity of the close structural analog, 1,3-bis(p-hydroxyphenyl)urea, provides a compelling argument for the in vivo investigation of this compound.
The replacement of the urea oxygen with a sulfur atom in the thiourea moiety is known to alter the electronic and lipophilic properties of the molecule, which can significantly impact its biological activity. Therefore, direct in vivo validation of this compound is a critical next step.
Future research should focus on:
-
In Vivo Efficacy Studies: Evaluating the anti-inflammatory and anticancer activity of this compound in relevant animal models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.
By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of a novel and effective therapeutic agent.
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 3. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Assessing the Bioisosteric Replacement of the Thiourea Moiety in Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiourea moiety, a structural component in numerous biologically active compounds, plays a crucial role in the therapeutic efficacy of a wide range of drugs, including antiviral, antibacterial, and anticancer agents. However, its application in drug design is often hampered by concerns regarding poor metabolic stability, chemical instability, and potential toxicity, including instances of agranulocytosis.[[“]][2] This has led to a focused effort in medicinal chemistry to identify and utilize bioisosteric replacements that can mimic the desirable pharmacological properties of the thiourea group while mitigating its adverse effects. This guide provides a comprehensive comparison of common thiourea bioisosteres, supported by experimental data, to aid researchers in the rational design of safer and more effective therapeutic agents.
The Rationale for Bioisosteric Replacement
The thiourea functional group is a potent hydrogen bond donor and can participate in various non-covalent interactions with biological targets.[3] However, the sulfur atom is susceptible to oxidation, which can lead to the formation of reactive metabolites and contribute to toxicity.[4] Bioisosteric replacement aims to substitute the thiourea moiety with a different functional group that retains the key binding interactions but possesses an improved physicochemical and toxicological profile.[5] Common goals for this strategy include:
-
Reducing toxicity: As exemplified by the replacement of the thiourea group in the histamine H2 receptor antagonist metiamide with a cyanoguanidine moiety to yield the much safer drug, cimetidine.[[“]][6]
-
Improving metabolic stability: Replacing the labile thiourea can lead to compounds with longer half-lives and improved pharmacokinetic profiles.
-
Enhancing potency and selectivity: In some cases, a bioisosteric replacement can lead to a better fit within the target's binding site, resulting in increased activity.
-
Modulating physicochemical properties: Altering properties like lipophilicity (logP) and acidity (pKa) to optimize absorption, distribution, metabolism, and excretion (ADME) characteristics.[5]
Key Bioisosteric Replacements for Thiourea
Several functional groups have been successfully employed as bioisosteres for the thiourea moiety. The following sections provide a comparative overview of the most common replacements, with supporting data where available.
Cyanoguanidine
The cyanoguanidine group is arguably the most well-known and successful bioisostere for thiourea. The seminal example of this replacement is the development of cimetidine from metiamide.
Comparative Data: Metiamide vs. Cimetidine
| Parameter | Metiamide (Thiourea) | Cimetidine (Cyanoguanidine) | Reference(s) |
| Target | Histamine H2 Receptor | Histamine H2 Receptor | [[“]][6] |
| Potency (in vitro) | KB = 7.9 x 10-7 M (guinea-pig atrium) | KB = 7.9 x 10-7 M (guinea-pig atrium) | [6] |
| Potency (in vivo) | - | EC50 ≈ 2.5 µM (human, IV) | [6] |
| Toxicity | Associated with agranulocytosis (a severe drop in white blood cells). | Not associated with agranulocytosis. Considered safer. | [2][6][7] |
| Pharmacokinetics (Human) | - | Elimination Half-life: ~2 hours; Bioavailability: ~60-78% | [8][9] |
Physicochemical Properties Comparison
| Moiety | Hydrogen Bond Donors | Hydrogen Bond Acceptors | pKa | logP (calculated) |
| Thiourea | 2 | 1 | ~21 (NH) | -0.8[10] |
| Cyanoguanidine | 2 | 3 | ~12 (guanidinium ion) | - |
Diamino-1-nitroethene and N-Aminosulfonylamidine
Following the success of cimetidine, other bioisosteric replacements for the thiourea group in histamine H2 receptor antagonists were explored, leading to the development of ranitidine and famotidine.
-
Ranitidine incorporates a 1,1-diamino-2-nitroethene moiety.
-
Famotidine contains an N-aminosulfonylamidine group.
Comparative Data: Histamine H2 Receptor Antagonists
| Drug | Bioisosteric Moiety | Relative Potency | Duration of Action | Reference(s) |
| Metiamide | Thiourea | 1 | - | [[“]] |
| Cimetidine | Cyanoguanidine | ~4-10x Metiamide | Shorter | [[“]][11] |
| Ranitidine | 1,1-Diamino-2-nitroethene | ~5-12x Cimetidine | Longer than Cimetidine | [[“]][12] |
| Famotidine | N-Aminosulfonylamidine | ~7.5-9x Ranitidine | Longest | [[“]][13] |
Squaramides
Squaramides are another class of compounds that have emerged as effective bioisosteres for ureas and thioureas.[9][14] They are characterized by a four-membered ring system and are capable of forming strong hydrogen bonds.
Comparative Data: Anion Transport Modulation
In a study comparing the chloride transport properties of different anion receptors, the squaramide derivative showed significantly higher activity compared to its urea and thiourea analogues.[15]
| Compound Type | Bioisosteric Moiety | EC50 (mol%) | Reference |
| Urea Analogue | Urea | 0.30 | [15] |
| Thio-analogue | Thiourea | 0.16 | [15] |
| Squaramide Derivative | Squaramide | 0.01 | [15] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the assessment of thiourea bioisosteres.
Synthesis of Bioisosteres
General Procedure for the Synthesis of N,N'-Disubstituted Squaramides:
A common method for synthesizing N,N'-disubstituted squaramides involves a two-step, one-pot reaction starting from diethyl squarate.[4][16]
-
Step 1: Monosubstitution. To a solution of diethyl squarate (1.0 equivalent) in a suitable solvent such as ethanol or methanol, the first amine (1.0 equivalent) is added. The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 2: Disubstitution. Once the formation of the mono-substituted intermediate is complete, the second amine (1.0 equivalent) is added to the reaction mixture. The mixture is then refluxed for several hours until the reaction is complete, as indicated by TLC.
-
Work-up and Purification. Upon cooling, the squaramide product often precipitates out of the solution and can be collected by filtration. The solid is then washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any remaining impurities. If necessary, further purification can be achieved by recrystallization or column chromatography.
Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[[“]][13][17]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (thiourea derivatives and their bioisosteres) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Gyrase Inhibition Assay:
This assay is used to determine the inhibitory activity of compounds against bacterial DNA gyrase, a common target for antibacterial agents.[4][18][19]
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and an assay buffer in a microcentrifuge tube.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixtures. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow the gyrase to supercoil the relaxed DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.
Visualizations
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade primarily through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to physiological responses such as gastric acid secretion. H2 receptor antagonists, including those with thiourea and its bioisosteric replacements, competitively block the binding of histamine to the receptor, thereby inhibiting this signaling pathway.[2][16][20]
Caption: Histamine H2 Receptor Signaling Pathway and Inhibition.
Bioisosteric Replacement Workflow in Drug Discovery
The process of bioisosteric replacement is a key strategy in the lead optimization phase of drug discovery. It involves a systematic approach to modify a lead compound to improve its drug-like properties.
Caption: Workflow for Bioisosteric Replacement of Thiourea.
Conclusion
The bioisosteric replacement of the thiourea moiety is a well-established and powerful strategy in drug design to mitigate toxicity and improve the pharmacokinetic properties of lead compounds. The successful development of drugs like cimetidine, ranitidine, and famotidine stands as a testament to the effectiveness of this approach. By carefully selecting a bioisostere that maintains the necessary biological activity while offering a superior safety and ADME profile, researchers can significantly enhance the therapeutic potential of a drug candidate. This guide provides a framework for understanding the key considerations and experimental approaches involved in the rational design of thiourea bioisosteres, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Ranitidine Vs Famotidine - Consensus Academic Search Engine [consensus.app]
- 2. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effect of cimetidine on drug oxidation (antipyrine and diazepam) vs. conjugation (acetaminophen and lorazepam): prevention of acetaminophen toxicity by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioavailability of cimetidine in gastric and duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cimetidine-a clinical and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walrus.com [walrus.com]
- 13. internationaldrugmart.com [internationaldrugmart.com]
- 14. Pharmacokinetics and bioavailability of cimetidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. drugs.com [drugs.com]
- 18. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 20. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,3-Bis(4-hydroxyphenyl)thiourea
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Bis(4-hydroxyphenyl)thiourea, a compound that, like other thiourea derivatives, requires careful management due to its potential hazards.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
In cases of inadequate ventilation or handling of fine powders, respiratory protection is essential.
Quantitative Hazard Data for Thiourea Compounds
For a clear understanding of the hazard profile, the following table summarizes key GHS classification data for thiourea, which should be considered indicative for this compound in the absence of specific data.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4][5] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1] |
| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1] |
| Acute aquatic hazard | Category 2 | H401: Toxic to aquatic life |
| Chronic aquatic hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is critical to mitigate risks to personnel and the environment.
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
Avoid mixing this waste with other chemical waste streams to prevent potentially hazardous reactions. Incompatible materials include acids, strong oxidizing agents, strong bases, and peroxides.[2]
Step 2: Spill Management
-
Minor Spills:
-
Wear appropriate PPE.
-
Gently sweep up the solid material, avoiding the generation of dust.[6]
-
Place the collected material into the designated waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Wear full-body protective clothing and a self-contained breathing apparatus.[6]
-
Prevent the spilled material from entering drains or waterways.[6][7][8]
-
Contain the spill using sand, earth, or other non-combustible absorbent material.
-
Collect the material into a suitable container for disposal.
-
Step 3: Final Disposal
-
The primary recommended disposal method is to send the contained waste to an approved waste disposal plant or a licensed industrial combustion facility.[1][3][4][5]
-
Under no circumstances should this compound be disposed of down the drain or released into the environment. [3]
Note on Chemical Decontamination: Some sources suggest a chemical treatment for thiourea waste by adding a 5% sodium hypochlorite solution (household bleach) and allowing it to stand overnight before disposal.[9] However, given the addition of hydroxyphenyl groups to the thiourea structure, the reaction products are unknown and could be hazardous. Therefore, this method is not recommended without a thorough risk assessment and validation for this specific compound.
Logical Workflow for Disposal Decision-Making
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. sdfine.com [sdfine.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
